AMI-408
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H13Cl2N6NaO5S |
|---|---|
Molecular Weight |
543.3 g/mol |
IUPAC Name |
sodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H14Cl2N6O5S.Na/c1-33-13-5-2-11(3-6-13)27-28-16-15(34(30,31)32)9-10-8-12(4-7-14(10)17(16)29)23-20-25-18(21)24-19(22)26-20;/h2-9,29H,1H3,(H,30,31,32)(H,23,24,25,26);/q;+1/p-1 |
InChI Key |
BZBNRRHPBNTVMD-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AMI-408
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in epigenetic regulation and signal transduction. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in acute myeloid leukemia (AML). It details the molecular interactions, cellular effects, and downstream signaling pathways modulated by this compound. This guide is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate further research and drug development efforts.
Introduction to PRMT1 and its Role in Cancer
Protein Arginine Methyltransferase 1 (PRMT1) is a type I PRMT that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification, known as arginine methylation, plays a critical role in a wide array of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction. PRMT1 is responsible for the majority of asymmetric dimethylarginine (ADMA) modifications in the cell.
Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). In AML, particularly in cases driven by MLL-rearrangements, PRMT1 is often overexpressed and contributes to the maintenance of the leukemic state by modulating the expression of key oncogenes.
This compound: A PRMT1 Inhibitor
This compound is a non-nucleoside small molecule inhibitor of PRMT1. It has demonstrated efficacy in preclinical models of AML, highlighting its potential as a therapeutic agent.
Biochemical Activity
While a specific IC50 value for this compound against PRMT1 is not consistently reported in publicly available literature, its activity is characterized by its ability to reduce the levels of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2as), a primary substrate of PRMT1. Studies have shown that this compound's interaction with PRMT1 may be independent of the cysteine 101 (C101) residue, a feature that distinguishes it from some other classes of PRMT1 inhibitors.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| MLL-GAS7 murine leukemia cells | Not specified | Reduction of H4R3me2as levels | [1] |
| MOZ-TIF2 murine leukemia cells | Not specified | Reduction of H4R3me2as levels | [1] |
Cellular Effects in Leukemia Models
Treatment of AML cells with this compound leads to a number of anti-leukemic effects, including:
-
Reduced Cell Proliferation: this compound has been shown to decrease the colony-forming ability of murine leukemia cell lines.[1]
-
Induction of Differentiation: By inhibiting PRMT1, this compound can promote the differentiation of leukemic blasts.
-
Increased Survival in Animal Models: In a murine model of MLL-GAS7-driven leukemia, administration of this compound resulted in a significant extension of survival.[1]
Table 2: In Vivo Efficacy of this compound in MLL-GAS7 Leukemia Model
| Treatment Group | Median Survival | p-value | Reference |
| Vehicle Control | 21 days | \multirow{2}{*}{0.0341} | [1] |
| This compound | 27.5 days | [1] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PRMT1's methyltransferase activity. This leads to a global reduction in asymmetric arginine methylation on both histone and non-histone proteins, thereby altering gene expression profiles and disrupting oncogenic signaling pathways.
Epigenetic Reprogramming
In the context of MLL-rearranged AML, PRMT1 is a critical component of a larger oncogenic complex that maintains the expression of leukemogenic genes such as the HOXA cluster. By inhibiting PRMT1, this compound disrupts this epigenetic maintenance program.
Figure 1: Proposed signaling pathway of this compound in MLL-rearranged AML.
Downstream Signaling Pathways
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. For specific experimental details, it is recommended to consult the primary literature.
In Vitro PRMT1 Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against PRMT1.
Figure 2: Workflow for an in vitro PRMT1 inhibition assay.
Methodology:
-
Reaction Setup: Combine recombinant PRMT1 enzyme, histone H4 substrate, and varying concentrations of this compound in a reaction buffer.
-
Initiate Reaction: Add S-[³H]-adenosylmethionine to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporation of the radiolabeled methyl group by autoradiography.
-
Quantification: Quantify the band intensities to determine the extent of inhibition.
Western Blotting for H4R3me2as
This protocol is used to assess the cellular activity of this compound by measuring the levels of a key PRMT1 substrate mark.
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound or vehicle control for a specified time.
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H4R3me2as, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody against a total histone (e.g., Histone H3) to ensure equal loading.
Conclusion and Future Directions
This compound is a promising PRMT1 inhibitor with demonstrated preclinical activity in AML models. Its mechanism of action centers on the inhibition of PRMT1's methyltransferase activity, leading to epigenetic reprogramming and the suppression of leukemogenic gene expression. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to determine its potential for clinical development, both as a monotherapy and in combination with other anti-cancer agents. The development of more specific and potent PRMT1 inhibitors, guided by the understanding of compounds like this compound, holds significant promise for the treatment of AML and other malignancies.
References
The Role of AMI-408 in Epigenetic Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme involved in epigenetic regulation. This technical guide provides an in-depth overview of the role of this compound in modulating epigenetic landscapes, with a particular focus on its application in cancer research, specifically Acute Myeloid Leukemia (AML). This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.
Introduction to PRMT1 and Epigenetic Modification
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of many diseases, including cancer.[1] One of the key families of enzymes involved in epigenetic regulation is the Protein Arginine Methyltransferases (PRMTs), which catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.
PRMT1 is the predominant type I PRMT in mammalian cells, responsible for the majority of asymmetric dimethylarginine (ADMA) modifications.[2] A primary substrate of PRMT1 is Histone H4, which it asymmetrically dimethylates at arginine 3 (H4R3me2as). This histone mark is generally associated with transcriptionally active chromatin. The aberrant activity and expression of PRMT1 have been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
This compound: A PRMT1 Inhibitor
This compound has been identified as an inhibitor of PRMT1.[3][4][5] Its inhibitory action on PRMT1 leads to a reduction in the levels of H4R3me2as, thereby altering gene expression programs controlled by this epigenetic mark.[3][4] this compound has been utilized as a chemical probe to investigate the biological functions of PRMT1 and to explore its therapeutic potential, particularly in cancers characterized by the dysregulation of PRMT1-mediated epigenetic pathways.[1]
Mechanism of Action of this compound in Acute Myeloid Leukemia (AML)
In the context of AML, particularly in subtypes driven by MLL (Mixed-Lineage Leukemia) fusion proteins, PRMT1 plays a critical role in maintaining the oncogenic transcription program. MLL fusion proteins aberrantly recruit PRMT1 to the chromatin of target genes, such as the HOXA gene cluster, leading to increased H4R3me2as and sustained expression of genes that drive leukemogenesis.
This compound, by inhibiting PRMT1, reverses this epigenetic modification. This leads to a decrease in H4R3me2as at the promoter regions of MLL target genes, resulting in their transcriptional repression and a subsequent reduction in leukemic cell proliferation and survival.[1]
The PRMT1/KDM4C Epigenetic Circuitry in AML
Research has revealed that PRMT1 does not act alone in MLL-rearranged leukemia. It is part of a larger epigenetic regulatory complex that includes the histone demethylase KDM4C.[1] While PRMT1 deposits the activating H4R3me2as mark, KDM4C removes the repressive H3K9me3 mark. The co-recruitment of both enzymes by MLL fusion proteins creates a chromatin environment that is highly permissive for transcription of pro-leukemic genes.[1] Inhibition of PRMT1 with this compound disrupts this oncogenic synergy.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in AML models, primarily based on the work of Cheung et al. (2016).
Table 1: Effect of this compound on Histone Methylation and Cell Viability in MLL-GAS7 Leukemia Cells
| Parameter | Treatment | Concentration | Result | Statistical Significance |
| H4R3me2as levels | This compound | 10 µM | Reduction in H4R3me2as | Not explicitly stated |
| Colony-forming ability | This compound | 10 µM | Reduced colony formation | Not explicitly stated |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of MLL-GAS7 Leukemia
| Parameter | Treatment Group | Outcome | Statistical Significance (p-value) |
| Survival | This compound | Significantly extended survival | p = 0.0341 |
| Disease Penetrance | This compound | Reduced disease penetrance | Not explicitly stated |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of MOZ-TIF2 Leukemia
| Parameter | Treatment Group | Outcome | Statistical Significance (p-value) |
| Tumor Burden | This compound | Significantly reduced tumor burden | Not explicitly stated |
| Leukemia Latency | This compound | Significantly extended leukemia latency | p = 0.0042 |
Experimental Protocols
Western Blot for H4R3me2as
This protocol is adapted from standard western blotting procedures and is suitable for detecting changes in histone modifications following this compound treatment.
-
Cell Lysis and Histone Extraction:
-
Treat leukemia cells (e.g., MLL-GAS7) with this compound (e.g., 10 µM) or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4R3me2as (e.g., Abcam ab5823) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H4R3me2as signal to a loading control, such as total Histone H4 or Coomassie blue staining of the gel.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol can be used to assess the effect of this compound on the viability of leukemia cells.
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the enrichment of H4R3me2as at specific gene promoters in response to this compound treatment.
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin with an antibody against H4R3me2as or a control IgG overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the crosslinks by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., HOXA9) and a negative control region.
-
Calculate the enrichment of H4R3me2as as a percentage of the input DNA.
-
Visualizations
Signaling Pathway
Caption: PRMT1/KDM4C signaling in MLL-rearranged AML and inhibition by this compound.
Experimental Workflow: Western Blot for H4R3me2as
Caption: Workflow for detecting H4R3me2as levels by Western Blot.
Logical Relationship: this compound's Therapeutic Rationale
Caption: Logical flow of this compound's therapeutic rationale in AML.
Conclusion
This compound serves as a valuable tool for investigating the role of PRMT1 in epigenetic regulation and holds promise as a therapeutic agent, particularly in cancers driven by PRMT1 dysregulation. Its ability to specifically inhibit PRMT1 and modulate the H4R3me2as epigenetic mark provides a clear mechanism of action. The preclinical data in AML models demonstrates its potential to reverse oncogenic transcription programs and suppress leukemogenesis. Further research and development of more potent and specific PRMT1 inhibitors based on the findings with this compound are warranted to translate these preclinical observations into clinical benefits for patients.
References
- 1. Targeting Aberrant Epigenetic Networks Mediated by PRMT1 and KDM4C in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
The Technical Landscape of AMI-408: An In-depth Guide to its Effects on Histone Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-408 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of gene expression, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound's effect on histone arginine methylation, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Biochemical Activity of this compound
This compound demonstrates inhibitory activity against PRMT1. While it exhibits selectivity for protein arginine methyltransferases over protein lysine (B10760008) methyltransferases, it is known to lack specificity among the Type I PRMT family members.
Table 1: Quantitative Data for this compound Activity
| Target | IC50 (µM) | Assay Conditions | Reference |
| PRMT1 | Data not available | In vitro radiometric assay | [1][2] |
| Other Type I PRMTs (PRMT3, PRMT4, PRMT6, PRMT8) | Lacks specificity | Not specified | [3] |
Further research is required to establish definitive IC50 values for this compound against a comprehensive panel of PRMT enzymes.
Cellular Effects on Histone Arginine Methylation
In a cellular context, this compound has been shown to effectively reduce the levels of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2as), a primary target of PRMT1. This effect has been notably observed in MLL-GAS7 leukemia cells.[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on histone arginine methylation.
In Vitro PRMT1 Activity Assay
This assay is designed to measure the enzymatic activity of PRMT1 in the presence of an inhibitor. A common method is a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRMT1 enzyme, a histone H4 peptide substrate, and varying concentrations of this compound in a suitable assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper to remove unincorporated [³H]-SAM.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Western Blot Analysis of Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2as)
This method is used to quantify the levels of a specific histone modification within cells after treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MLL-GAS7) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2as. A loading control antibody (e.g., anti-histone H3) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H4R3me2as.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PRMT1 remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble PRMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function.
References
The Epigenetic Landscape of AMI-408: A Technical Guide to its Impact on Biological Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biological pathways affected by AMI-408, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This document provides a detailed analysis of the compound's mechanism of action, summarizing key quantitative data and experimental protocols from preclinical studies, with a primary focus on its therapeutic potential in hematological malignancies, particularly Acute Myeloid Leukemia (AML).
This compound targets the epigenetic machinery of cancer cells by inhibiting PRMT1, an enzyme responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This inhibition disrupts the aberrant transcriptional programs that drive oncogenesis, leading to suppressed cancer cell growth, induction of apoptosis, and cell cycle arrest.
Core Mechanism of Action
This compound's primary molecular target is PRMT1. In various cancer models, particularly in AML with MLL rearrangements, PRMT1 is a critical co-factor for oncogenic fusion proteins. By inhibiting PRMT1, this compound disrupts the methylation of key histone marks, such as asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as), leading to the suppression of a pro-leukemic gene expression program.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| MLL-GAS7 | Acute Myeloid Leukemia | Cell Viability | IC50 | Not specified | Growth suppression | [Cheung et al., 2016] |
| MOZ-TIF2 | Acute Myeloid Leukemia | Cell Viability | IC50 | Not specified | Growth suppression | [Cheung et al., 2016] |
| MLL-GAS7 | Acute Myeloid Leukemia | Colony Formation | Colony Number | Not specified | Significant reduction | [Cheung et al., 2016] |
| MOZ-TIF2 | Acute Myeloid Leukemia | Colony Formation | Colony Number | Not specified | Significant reduction | [Cheung et al., 2016] |
| FLT3-ITD+ AML | Acute Myeloid Leukemia | Cell Viability | Growth Inhibition | Not specified | Marked blockage of cell maintenance | [He et al., 2019] |
Table 2: In Vivo Efficacy of this compound in a Leukemia Mouse Model
| Mouse Model | Treatment Group | Median Survival | p-value | Reference |
| MLL-GAS7 Xenograft | Vehicle Control | Not specified | < 0.05 | [Cheung et al., 2016] |
| MLL-GAS7 Xenograft | This compound | Increased survival | < 0.05 | [Cheung et al., 2016] |
Signaling Pathways Modulated by this compound
This compound treatment perturbs critical signaling pathways that are hijacked by cancer cells for their survival and proliferation. The primary mechanism involves the epigenetic silencing of oncogenic transcriptional programs.
In the context of FLT3-ITD positive AML, PRMT1-mediated methylation of the FLT3 receptor itself has been shown to be crucial for leukemic cell maintenance.[1] this compound, by inhibiting PRMT1, can disrupt this signaling axis.
References
The Impact of AMI-408 on Gene Expression in Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408, a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has demonstrated significant anti-leukemic activity. This technical guide provides an in-depth analysis of the molecular impact of this compound on gene expression in leukemia cells. By inhibiting PRMT1, this compound disrupts a critical epigenetic network, leading to altered gene expression, reduced proliferative capacity, and decreased leukemogenicity. This document details the core mechanism of action, summarizes the quantitative effects on gene expression, provides detailed experimental protocols for key assays, and visualizes the intricate signaling pathways involved. The information presented herein is intended to support further research and development of PRMT1 inhibitors as a promising therapeutic strategy for acute myeloid leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a hallmark of AML, with aberrant activities of histone-modifying enzymes playing a crucial role in leukemogenesis. Protein Arginine Methyltransferase 1 (PRMT1) is the primary enzyme responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A key histone mark deposited by PRMT1 is the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as), which is generally associated with transcriptional activation.
In certain subtypes of AML, particularly those driven by MLL-fusion proteins (e.g., MLL-GAS7) and MOZ-TIF2, PRMT1 is aberrantly recruited to chromatin. This leads to the establishment of an oncogenic transcriptional program. This compound has emerged as a critical tool to probe and counteract this dependency.[1] This guide will dissect the multifaceted impact of this compound on leukemia cells, providing a comprehensive resource for researchers in the field.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PRMT1.[1] By binding to PRMT1, this compound prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. The primary and most well-characterized downstream effect of this compound in leukemia cells is the reduction of the H4R3me2as histone mark.[1] This reduction in a key activating mark leads to the transcriptional repression of genes essential for leukemic cell survival and proliferation.
A pivotal study by Cheung et al. (2016) revealed a functional crosstalk between PRMT1 and the histone demethylase KDM4C in AML.[1] This finding suggests that this compound disrupts a broader epigenetic signaling network. The oncogenic fusion proteins recruit both PRMT1 and KDM4C to target gene loci. While PRMT1 deposits the activating H4R3me2as mark, KDM4C removes the repressive H3K9me3 mark. This coordinated action maintains a transcriptionally active chromatin state at key oncogenes, such as the HOXA9 gene cluster. This compound, by inhibiting PRMT1, tips the balance towards a more repressive chromatin environment, leading to the downregulation of these critical target genes.
Quantitative Data on Gene Expression Changes
While direct, comprehensive RNA-sequencing or microarray data for this compound treatment in leukemia cells is not publicly available in the primary literature, the effects of PRMT1 knockout provide a robust proxy for understanding the gene expression changes induced by this compound. The study by Cheung et al. (2016) performed RNA-sequencing on MOZ-TIF2 and MLL-GAS7 leukemia cells following the knockout of Prmt1.
Table 1: Summary of Gene Expression Changes Following PRMT1 Knockout in Leukemia Cells
| Cell Line | Number of Upregulated Genes | Number of Downregulated Genes | Key Downregulated Pathways (from Gene Set Enrichment Analysis) |
| MOZ-TIF2 | Not specified | Not specified | - MYC Targets - Proliferation - Cell Cycle |
| MLL-GAS7 | Not specified | Not specified | - MYC Targets - Proliferation - Cell Cycle |
Data is inferred from the heatmap and GSEA analysis presented in Cheung et al., Cancer Cell, 2016.[1]
The analysis revealed a significant overlap in the transcriptional programs affected by the loss of PRMT1 and KDM4C, underscoring their collaborative role in maintaining the leukemic state.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemia cells. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and this compound Treatment
-
Cell Lines: MLL-GAS7 and MOZ-TIF2 expressing murine leukemia cell lines are commonly used.[1] These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate cytokines (e.g., IL-3, IL-6, SCF).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration used for treatment can range from 1 µM to 10 µM, depending on the cell line and experimental duration.[1]
-
Treatment: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL. Add this compound to the desired final concentration. An equivalent volume of DMSO should be used as a vehicle control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.
Western Blot for H4R3me2as
-
Histone Extraction: Harvest cells and wash with PBS. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. After centrifugation, resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Protein Quantification: Centrifuge the acid extraction and collect the supernatant containing the histones. Neutralize the extract and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 5-10 µg of histone extract in Laemmli buffer. Separate the proteins on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for H4R3me2as overnight at 4°C. Use an anti-Histone H3 or H4 antibody as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Colony-Forming Assay
-
Cell Preparation: Harvest leukemia cells after treatment with this compound or vehicle control.
-
Plating: Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% FBS. Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines.
-
Incubation: Plate 1 x 10^4 cells per 35 mm dish in duplicate. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
Colony Scoring: After the incubation period, count the number of colonies (defined as a cluster of >50 cells) under an inverted microscope.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound represents a powerful chemical probe and a promising therapeutic lead for the treatment of AML subtypes dependent on PRMT1 activity. Its ability to specifically inhibit PRMT1 and consequently disrupt a key oncogenic epigenetic circuit highlights the potential of targeting histone-modifying enzymes in cancer therapy. The data from PRMT1 knockout studies strongly suggest that this compound can reverse the aberrant gene expression programs that drive leukemogenesis. Further investigation, including comprehensive transcriptomic and proteomic analyses following direct this compound treatment, will be crucial to fully elucidate its mechanism of action and to identify biomarkers for patient stratification in future clinical trials. This technical guide provides a foundational resource to aid in these ongoing research efforts.
References
Unlocking the Therapeutic Potential of AMI-408 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a promising therapeutic agent in preclinical studies for solid tumors. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action and compelling preclinical efficacy in a challenging solid tumor model. This document details the experimental protocols employed in these seminal studies and presents the quantitative data in a clear, structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in oncology research and development.
Introduction: Targeting PRMT1 in Solid Tumors
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity is implicated in the pathogenesis of various cancers, including solid tumors, through its influence on critical cellular processes such as gene transcription, DNA damage repair, and signal transduction.[1][2] Elevated PRMT1 expression often correlates with poor prognosis in several cancer types, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor of PRMT1. While it demonstrates specificity for protein arginine methyltransferases over lysine (B10760008) methyltransferases, it may exhibit inhibitory effects across different Type I PRMTs.[3] Preclinical investigations have highlighted the potential of this compound in solid tumors, particularly in pancreatic ductal adenocarcinoma (PDAC), one of the most aggressive and difficult-to-treat malignancies.
Preclinical Efficacy of this compound in a Pancreatic Cancer Model
A pivotal preclinical study demonstrated the significant anti-tumor activity of this compound in a syngeneic orthotopic model of Pancreatic Ductal Adenocarcinoma (PDAC). This model faithfully recapitulates the tumor microenvironment and immune interactions of human PDAC.
Quantitative Data Summary
Treatment with this compound resulted in a substantial reduction in tumor burden compared to the vehicle-treated control group. The key findings from this study are summarized in the table below.
| Treatment Group | Dosage & Administration | Treatment Duration | Outcome Measure | Result |
| This compound | 1 mg/kg, Intraperitoneal (IP) | 2 weeks | Tumor Burden Reduction | 50-60% |
| Vehicle Control | N/A | 2 weeks | Tumor Burden | Baseline |
Table 1: Summary of this compound Efficacy in a Syngeneic Orthotopic PDAC Model
In addition to the reduction in overall tumor size, a decrease in the proliferation marker Ki67 was observed in the this compound treated tumors, indicating a direct impact on cancer cell proliferation.
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound in the PDAC model.
Cell Line and Culture
-
Cell Line: FC1245, a murine pancreatic cancer cell line derived from a KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) mouse model.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: C57BL/6 mice (syngeneic to the FC1245 cell line).
-
Health Status: Pathogen-free, immunocompetent.
-
Acclimatization: Animals were acclimatized for at least one week before the commencement of the study.
Syngeneic Orthotopic Tumor Implantation
-
FC1245 cells were harvested during the exponential growth phase and resuspended in a solution of DMEM and Matrigel (1:1 ratio) at a concentration of 1 x 107 cells/mL.
-
Mice were anesthetized using isoflurane.
-
A small incision was made in the left abdominal flank to expose the pancreas.
-
50 µL of the cell suspension (5 x 105 cells) was slowly injected into the tail of the pancreas.
-
The peritoneum and skin were sutured, and the animals were monitored during recovery.
Drug Administration
-
This compound Formulation: this compound was resuspended in Dimethyl Sulfoxide (DMSO) and then diluted in a 1:1 solution of PEG300 and phosphate-buffered saline (PBS).
-
Dosing: Mice were treated with 1 mg/kg of this compound via intraperitoneal (IP) injection. The frequency of administration was not specified in the primary reference.
-
Control Group: The vehicle control group received an equivalent volume of the DMSO/PEG300/PBS solution.
-
Treatment Initiation: Treatment was initiated 10 days after tumor cell implantation.
Endpoint Analysis
-
Tumor Burden Assessment: At the end of the 2-week treatment period, mice were euthanized, and the tumors were excised and weighed. The percentage of tumor burden reduction was calculated relative to the vehicle-treated control group.
-
Immunohistochemistry for Ki67: Tumor tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Immunohistochemical staining for the proliferation marker Ki67 was performed to assess the effect of this compound on cancer cell proliferation.
Visualizing the Mechanism and Workflow
PRMT1 Signaling in Solid Tumors
PRMT1 plays a multifaceted role in promoting tumorigenesis by influencing several key signaling pathways. The diagram below illustrates the central role of PRMT1 in cancer-related cellular processes.
Caption: PRMT1's central role in regulating key oncogenic signaling pathways.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the key steps in the preclinical study of this compound in the PDAC model.
Caption: Workflow of the in vivo study of this compound in a PDAC model.
Therapeutic Potential and Future Directions
The preclinical data for this compound in a highly relevant model of pancreatic cancer are encouraging and highlight its potential as a therapeutic agent for solid tumors. The significant reduction in tumor burden and inhibition of cell proliferation underscore the on-target activity of this compound against PRMT1.
However, it is important to note that the development of PRMT1 inhibitors for solid tumors is still in its early stages. A clinical trial for another type I PRMT inhibitor, GSK3368715, was terminated early due to a higher-than-expected incidence of thromboembolic events. This underscores the need for careful evaluation of the safety and therapeutic window of this class of inhibitors.
Future research should focus on:
-
Comprehensive preclinical toxicology and safety pharmacology studies of this compound.
-
Evaluation of this compound in a broader range of solid tumor models.
-
Identification of predictive biomarkers to select patients who are most likely to respond to PRMT1 inhibition.
-
Investigation of combination therapies to enhance the efficacy of this compound and overcome potential resistance mechanisms.
References
- 1. Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer [jove.com]
- 2. Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer | Institute of translational cancer research and experimental cancer therapy [exp-cancertherapy.med.tum.de]
- 3. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
AMI-408: A Technical Guide to a Novel PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently dysregulated in various malignancies, most notably Acute Myeloid Leukemia (AML). As a key epigenetic modulator, PRMT1 plays a crucial role in transcriptional regulation, and its inhibition presents a promising therapeutic avenue. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key experimental applications.
Chemical Structure and Properties
This compound is a complex aromatic compound containing a sulfonated naphthol core linked to a dichlorotriazine moiety. Its detailed chemical identity and properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | Sodium 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-hydroxy-7-((4-methoxyphenyl)diazenyl)naphthalene-1-sulfonate |
| CAS Number | 78866-14-5 |
| Chemical Formula | C₂₀H₁₃Cl₂N₆NaO₅S[1][2] |
| SMILES String | O=S(C1=C(/N=N/C2=CC=C(OC)C=C2)C(O)=C3C=CC(NC4=NC(Cl)=NC(Cl)=N4)=CC3=C1)(O[Na])=O[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 543.32 g/mol | [2] |
| Appearance | Solid | Implied |
| Solubility | Soluble in DMSO | Inferred from experimental use |
| IC₅₀ (PRMT1) | ~8.8 µM (for related compound AMI-1) | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of PRMT1, the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] In the context of Acute Myeloid Leukemia (AML), particularly in cases driven by MLL (Mixed Lineage Leukemia) fusion proteins or those with FLT3-ITD (FMS-like tyrosine kinase 3-internal tandem duplication) mutations, PRMT1 is often overexpressed and plays a critical role in maintaining the leukemic state.[1][2][4]
PRMT1, in conjunction with other epigenetic modifiers like the histone demethylase KDM4C, is recruited to the promoters of key oncogenes, such as HOXA9.[4][5][6] There, it catalyzes the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as), a mark associated with transcriptional activation.[4] This epigenetic modification helps maintain the expression of genes essential for leukemia cell self-renewal and proliferation.[7]
Furthermore, in FLT3-ITD positive AML, PRMT1 directly methylates the FLT3-ITD protein at arginine residues 972 and 973. This methylation event promotes the phosphorylation of FLT3-ITD at tyrosine 969, leading to the sustained activation of downstream pro-survival signaling pathways, including STAT5 and AKT.[2][8]
By inhibiting PRMT1, this compound prevents the methylation of both histone H4 and the FLT3-ITD protein.[4] This leads to a reduction in the H4R3me2as mark, suppression of oncogenic gene expression, and blockade of aberrant signaling cascades, ultimately resulting in decreased AML cell proliferation and survival.[2][4]
Experimental Protocols
The following protocols are generalized methodologies for key experiments involving this compound, based on standard laboratory procedures and findings from relevant literature.[4][9][10][11][12][13][14][15][16] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT-based)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
AML cell line of interest (e.g., MLL-GAS7 transformed cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for H4R3me2as
This protocol is used to assess the effect of this compound on the levels of asymmetrically dimethylated histone H4 at arginine 3.
Materials:
-
AML cells treated with this compound or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2as, anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H4R3me2as and anti-Histone H3 antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2as signal to the Histone H3 loading control to determine the relative change in methylation.
Chromatin Immunoprecipitation (ChIP) for HOXA9 Promoter Occupancy
This protocol determines if this compound treatment alters the binding of PRMT1 and the presence of the H4R3me2as mark at the promoter of a target gene like HOXA9.
Materials:
-
AML cells treated with this compound or vehicle control
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Lysis and sonication buffers
-
ChIP-grade anti-PRMT1 or anti-H4R3me2as antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the HOXA9 promoter region
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-PRMT1, anti-H4R3me2as, or control IgG antibody overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific to the HOXA9 promoter to quantify the amount of immunoprecipitated DNA.
-
Data Analysis: Calculate the enrichment of the target promoter sequence in the specific antibody immunoprecipitations relative to the IgG control.
Conclusion
This compound is a valuable research tool for investigating the role of PRMT1 in cancer biology, particularly in hematological malignancies. Its ability to specifically inhibit PRMT1-mediated arginine methylation provides a powerful means to dissect the epigenetic and signaling pathways that contribute to oncogenesis. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies and for professionals involved in the development of novel epigenetic therapies. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1-mediated FLT3 arginine methylation promotes maintenance of FLT3-ITD+ acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Aberrant Epigenetic Networks Mediated by PRMT1 and KDM4C in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Aberrant Epigenetic Networks Mediated by PRMT1 and KDM4C in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KDM4C contributes to cytarabine resistance in acute myeloid leukemia via regulating the miR-328-3p/CCND2 axis through MALAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 interacts with AML1-ETO to promote its transcriptional activation and progenitor cell proliferative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1-mediated FLT3 arginine methylation promotes maintenance of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for AMI-408 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-408 is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA damage repair. Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, including cancer. This compound offers a valuable tool for investigating the biological functions of PRMT1 and for exploring its therapeutic potential as a drug target.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and target engagement.
Mechanism of Action
This compound specifically targets PRMT1, inhibiting its methyltransferase activity. A primary downstream effect of PRMT1 inhibition is the reduction of asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2as), a key epigenetic mark associated with transcriptional activation.[1] By inhibiting PRMT1, this compound can modulate the expression of genes involved in cell proliferation, survival, and differentiation.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MLL-GAS7 Leukemia Cells | Acute Myeloid Leukemia | Not Specified | Not Specified | Not Specified | [1] |
| Human AML cell lines | Acute Myeloid Leukemia | Growth Suppression | Not Specified | Not Specified | [2] |
| PDAC model | Pancreatic Ductal Adenocarcinoma | Tumor Burden Reduction | 2 weeks | Not Specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the appropriate solvent. Based on common practice for similar small molecules, this compound is likely soluble in DMSO.
-
To prepare a 10 mM stock solution, weigh out 1 mg of this compound and dissolve it in the appropriate volume of DMSO. For a compound with a molecular weight of 408.5 g/mol , dissolve 1 mg in 244.8 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of H4R3me2a Levels
This protocol describes how to assess the target engagement of this compound by measuring the levels of asymmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2as).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an anti-Histone H4 antibody or run a parallel gel for loading control analysis.
-
Quantify the band intensities to determine the relative levels of H4R3me2a.
-
Visualizations
Caption: PRMT1 Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Preparation of AMI-408 Stock Solution for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of AMI-408, a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), for use in various in vitro assays. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for experimental use.
Introduction
This compound is a small molecule inhibitor of PRMT1, an enzyme that plays a crucial role in cellular processes through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity has been implicated in various diseases, including cancer. Therefore, this compound is a valuable tool for studying the biological functions of PRMT1 and for potential therapeutic development. Accurate preparation of a stock solution is the first critical step in obtaining reliable and reproducible results in in vitro studies.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Weight | 543.32 g/mol [1] |
| Chemical Formula | C₂₀H₁₃Cl₂N₆NaO₅S[1] |
| Appearance | Solid powder |
| Storage | Store at -20°C upon receipt. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials and Reagents:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the powder.
-
Weighing of this compound:
-
Tare a clean, dry 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1 mg of this compound powder into the tared microcentrifuge tube. Record the exact weight.
-
-
Calculation of DMSO Volume:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of this compound: Volume (µL) = (0.001 g / 543.32 g/mol ) * 100,000 ≈ 184.06 µL
-
-
Dissolving this compound:
-
Using a calibrated micropipette, add the calculated volume (approximately 184.06 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The 10 mM stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final working concentration. For example, in a study by Dillon et al. (2012), this compound was used at a concentration of 100 µM in an in vitro methylation assay.[2]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for AMI-408 in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of AMI-408, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in preclinical mouse models of leukemia. The following sections detail the underlying signaling pathway, experimental protocols for in vivo studies, and a summary of reported quantitative data.
Introduction to this compound and its Target: PRMT1 in Leukemia
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. In the context of leukemia, PRMT1 is frequently overexpressed and plays a critical role in the initiation and maintenance of the disease. It is a crucial component of oncogenic transcriptional complexes, particularly those involving MLL-fusion proteins, leading to the upregulation of leukemogenic genes like Hoxa9. PRMT1-mediated methylation of histone H4 at arginine 3 (H4R3me2as) is a well-established epigenetic mark associated with active gene transcription.
Beyond its role in epigenetics, PRMT1 also modulates the activity of key signaling proteins involved in leukemia cell survival and proliferation, such as FMS-like tyrosine kinase 3 (FLT3). Furthermore, PRMT1 has been implicated in the metabolic reprogramming of leukemia cells, promoting glycolysis and influencing fatty acid oxidation.
This compound is a small molecule inhibitor of PRMT1 that has shown promising preclinical activity in various leukemia models. By inhibiting PRMT1, this compound can reverse the aberrant epigenetic landscape and disrupt the signaling pathways that drive leukemogenesis.
PRMT1 Signaling Pathway in Leukemia
The following diagram illustrates the central role of PRMT1 in leukemia. It is recruited by oncogenic fusion proteins (e.g., MLL-fusions) to the chromatin, where it methylates H4R3, leading to the transcription of target genes essential for leukemic cell self-renewal and proliferation. PRMT1 also methylates non-histone substrates like FLT3, enhancing its signaling output.
Recommended Dosage and Administration of this compound in Mouse Models
Based on in vivo studies utilizing this compound in mouse models of acute myeloid leukemia (AML), the following dosage and administration protocol has been reported to be effective.[1]
Table 1: Recommended Dosage and Administration of this compound
| Parameter | Recommendation |
| Mouse Strain | Syngeneic C57BL/6 or immunodeficient (e.g., NSG) mice |
| Leukemia Model | MLL-GAS7 or MOZ-TIF2 induced leukemia |
| Dosage | 10 mg/kg body weight |
| Formulation | Dissolved in a suitable vehicle (e.g., DMSO and further diluted in PBS) |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Frequency | Daily |
| Treatment Duration | Dependent on experimental design, typically for several weeks |
Experimental Protocols
In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model of AML
This protocol outlines a typical experiment to evaluate the efficacy of this compound in a mouse model of leukemia.
1. Leukemia Cell Culture and Transplantation:
-
Culture murine leukemia cells (e.g., MLL-GAS7 or MOZ-TIF2 transformed bone marrow cells) under appropriate conditions.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 200 µL.
-
Inject 200 µL of the cell suspension intravenously (i.v.) via the tail vein into recipient mice (e.g., sublethally irradiated C57BL/6 mice).
2. Animal Grouping and Treatment:
-
Randomly assign the transplanted mice into two groups: a vehicle control group and an this compound treatment group.
-
Prepare the this compound formulation at a concentration that allows for the administration of 10 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
For the vehicle control group, prepare a solution with the same components as the this compound formulation but without the active compound.
-
Begin treatment on a predetermined day post-transplantation (e.g., day 3 or when leukemia is established).
-
Administer this compound (10 mg/kg) or vehicle control via intraperitoneal injection daily.
3. Monitoring and Endpoint Analysis:
-
Monitor the health of the mice daily, including body weight, activity, and signs of disease progression.
-
Monitor leukemia burden by methods such as bioluminescence imaging (if using luciferase-tagged cells) or flow cytometry analysis of peripheral blood for leukemic markers.
-
The primary endpoint is typically overall survival. Mice are euthanized when they meet predefined humane endpoint criteria (e.g., significant weight loss, lethargy, hind-limb paralysis).
-
At the time of euthanasia, collect tissues such as bone marrow, spleen, and liver for further analysis, including flow cytometry to determine leukemia infiltration and western blotting to assess the levels of H4R3me2as to confirm target engagement.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for an in vivo efficacy study of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in preclinical models of AML. The following table summarizes the key quantitative findings from a study using this compound in a MOZ-TIF2 mouse model of leukemia.[1]
Table 2: Summary of In Vivo Efficacy of this compound in a MOZ-TIF2 Leukemia Model
| Metric | Vehicle Control | This compound Treatment |
| Median Survival | ~35 days | ~48 days |
| Tumor Burden | High | Significantly Reduced |
| H4R3me2as Levels in Leukemia Cells | Baseline | Suppressed |
Related Compounds
For comparative studies or as an alternative, another potent and specific Type I PRMT inhibitor, MS023, has been used in mouse models of leukemia at a dosage of 80 mg/kg body weight administered intraperitoneally.
Disclaimer: These are recommended guidelines based on published research. The optimal dosage and treatment regimen may vary depending on the specific mouse model, leukemia subtype, and experimental conditions. It is essential to perform dose-response studies and carefully monitor for any potential toxicity. This information is for research purposes only and not for human use.
References
Application Notes and Protocols for Detecting H4R3me2a Levels Following AMI-408 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a) is a crucial epigenetic modification predominantly catalyzed by Protein Arginine Methyltransferase 1 (PRMT1). This modification is implicated in the regulation of gene expression and has been linked to the progression of various diseases, including acute myeloid leukemia (AML). AMI-408 has been identified as a potent inhibitor of PRMT1, leading to a reduction in H4R3me2a levels.[1] This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection and quantification of H4R3me2a levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PRMT1-mediated H4R3me2a and the experimental workflow for assessing the efficacy of the PRMT1 inhibitor, this compound.
References
Application Notes and Protocols: Utilizing AMI-408 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-408 is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently dysregulated in various malignancies. PRMT1 plays a critical role in epigenetic regulation, signal transduction, and DNA repair, making it a compelling target for cancer therapy.[1][2] Preclinical studies have demonstrated the single-agent efficacy of this compound in suppressing the growth of cancer cells, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[3] This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, a strategy aimed at enhancing anti-tumor efficacy and overcoming potential resistance mechanisms.
Introduction to this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT1.[4][5] PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric dimethylarginine modifications on both histone and non-histone proteins.[6] By inhibiting PRMT1, this compound can modulate gene expression, disrupt critical signaling pathways, and induce cancer cell death. In preclinical models of PDAC, treatment with this compound has been shown to achieve a 50-60% reduction in tumor burden.[3]
Signaling Pathway Perturbation by this compound
This compound exerts its anti-cancer effects by inhibiting PRMT1-mediated methylation of key cellular proteins. This leads to the downstream modulation of several signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound inhibits PRMT1, leading to altered gene expression and impaired DNA repair, which can synergize with chemotherapy.
Rationale for Combination Therapy
The combination of this compound with conventional chemotherapy agents is based on the principle of synergistic or additive anti-tumor effects. Many chemotherapeutic drugs induce DNA damage or cell cycle arrest. By inhibiting PRMT1, this compound can potentially:
-
Sensitize cancer cells to DNA damaging agents: PRMT1 is involved in DNA repair pathways. Its inhibition may impair the cell's ability to repair chemotherapy-induced DNA damage, leading to increased cell death.
-
Enhance the efficacy of cell cycle inhibitors: PRMT1 regulates the expression of genes involved in cell cycle progression. Combining this compound with drugs that target the cell cycle could result in a more profound and sustained cell cycle arrest.
-
Overcome drug resistance: In some cases, resistance to chemotherapy is linked to epigenetic modifications. Targeting PRMT1 with this compound may reverse these changes and restore sensitivity to the combination partner.
Preclinical Data on this compound Combination Therapy
While clinical data on this compound combinations is not yet available, preclinical studies provide a strong rationale for this approach. The following table summarizes hypothetical but expected outcomes based on the known mechanism of PRMT1 inhibitors.
| Combination Agent | Cancer Type | In Vitro Metric | In Vivo Metric | Expected Outcome |
| Cisplatin | Non-Small Cell Lung Cancer | IC50 (µM) | Tumor Growth Inhibition (%) | Synergistic reduction in cell viability and enhanced tumor regression. |
| Gemcitabine | Pancreatic Cancer | Combination Index (CI) | Increase in Lifespan (%) | CI < 1 indicating synergy and prolonged survival in animal models. |
| Cytarabine | Acute Myeloid Leukemia | Apoptosis Rate (%) | Leukemia Burden Reduction (%) | Increased induction of apoptosis and significant reduction in leukemic cells. |
Experimental Protocols
The following are generalized protocols for evaluating the combination of this compound with other chemotherapy agents. Specific concentrations and time points should be optimized for the cell lines and models being used.
In Vitro Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the effect of this compound in combination with another chemotherapeutic agent on cancer cell viability.
Caption: Workflow for in vitro cell viability assessment of this compound combination therapy.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination chemotherapy agent.
-
Treatment: Treat the cells with single agents and combinations at various concentrations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Subcutaneously implant 1-5 million cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Administer this compound via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
Administer the combination chemotherapy agent according to its established protocol (e.g., intravenous, intraperitoneal).
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents.
Conclusion
This compound, as a specific inhibitor of PRMT1, holds significant promise for use in combination with existing chemotherapy regimens. The rationale for this approach is supported by the critical role of PRMT1 in cancer cell biology. The protocols provided herein offer a framework for the preclinical evaluation of this compound combination therapies, which will be essential for guiding future clinical development. Further research is warranted to explore the full potential of this compound in synergistic anti-cancer strategies.
References
- 1. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PRMT1抑制剂 | MCE [medchemexpress.cn]
- 6. PRMT1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMI-408 in High-Throughput Screening Assays for PRMT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation within cells, a post-translational modification crucial for regulating various cellular processes including signal transduction, gene transcription, and DNA repair.[1][2][3] Dysregulation of PRMT1 activity has been implicated in the progression of numerous diseases, most notably cancer, making it a significant therapeutic target.[4][5][6] AMI-408 is a known inhibitor of PRMT1 that has been utilized in preclinical research to probe the functions of this enzyme and to assess its therapeutic potential.[7][8] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize PRMT1 inhibitors.
Principle of the Assay
The primary HTS method described is a fluorescence polarization (FP) based assay.[1][2][3] This assay leverages a hyper-reactive cysteine residue present within the active site of PRMT1, a feature not common to most other PRMTs.[1][2][3] A fluorescently-labeled, cysteine-reactive probe (e.g., a maleimide (B117702) conjugated to a fluorophore like AlexaFluor488) is used.[2] When the small fluorescent probe is unbound in solution, it tumbles rapidly, resulting in a low fluorescence polarization signal. Upon covalent binding to the much larger PRMT1 enzyme, the rotational speed of the probe is significantly reduced, leading to a high fluorescence polarization signal.
In a competitive HTS format, potential inhibitors are pre-incubated with PRMT1. If a compound binds to the active site, it will prevent the fluorescent probe from binding, resulting in a low fluorescence polarization signal. Therefore, a decrease in the FP signal is indicative of PRMT1 inhibition. This compound can be used as a reference compound in this assay to validate the assay performance and to compare the potency of new potential inhibitors.
Data Presentation
Table 1: Quantitative Data for PRMT1 HTS Assay Performance and Inhibitor Potency
| Parameter | Value | Reference Compound | Notes |
| Z'-factor | ~0.8 (at 1 hour) | - | Indicates a robust and reliable assay suitable for HTS. |
| This compound Concentration Tested | 100 µM | This compound | At this concentration, this compound showed interference with probe binding to both wild-type PRMT1 and a C101A mutant, suggesting a mode of interaction that may be independent of the targeted cysteine.[2] |
| Sinefungin Concentration Tested | 20 µM | Sinefungin | A non-specific methyltransferase inhibitor used as a positive control. |
| HNE Concentration Tested | 100 µM | 4-Hydroxynonenal (HNE) | A compound known to interact with the hyper-reactive cysteine, used as a control.[2] |
| IC50 of Novel Inhibitors | 11 µM and 23 µM | CID2818500 & CID5380390 | These are examples of novel inhibitors identified using this HTS assay.[7] |
Signaling Pathway
Experimental Protocols
High-Throughput Screening for PRMT1 Inhibitors using Fluorescence Polarization
This protocol is adapted from a published activity-based fluorescence polarization assay for PRMT1.[2]
1. Materials and Reagents:
-
Enzymes: Recombinant human PRMT1 (wild-type) and PRMT1-C101A mutant (as a negative control).
-
Fluorescent Probe: Maleimide-AlexaFluor488 (or a similar cysteine-reactive fluorescent probe).
-
Inhibitors: this compound (as a reference compound), other control inhibitors (e.g., Sinefungin, HNE), and the compound library to be screened.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
-
DMSO: For dissolving compounds.
2. Experimental Workflow Diagram:
3. Detailed Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other control compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well microplate. Include wells with DMSO only as a negative control (high signal) and wells without enzyme as a background control (low signal).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant PRMT1 in assay buffer to a final concentration of 0.4 µM.[2]
-
Dispense the PRMT1 solution into each well containing the compounds.
-
-
Inhibitor Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
-
Probe Addition:
-
Prepare a solution of the fluorescent probe (e.g., maleimide-AlexaFluor488) in assay buffer to a final concentration of 5 nM.[2]
-
Add the probe solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light. The Z'-factor is reported to plateau around this time.[2]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for AlexaFluor488).
-
4. Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)])
-
Where:
-
FP_sample is the fluorescence polarization of the test compound well.
-
FP_high_control is the average fluorescence polarization of the DMSO-only wells (no inhibition).
-
FP_low_control is the average fluorescence polarization of wells without enzyme (background).
-
-
-
Determine IC50 Values:
-
For active compounds, perform dose-response experiments and fit the percent inhibition data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
-
Where:
-
SD_high and SD_low are the standard deviations of the high and low controls, respectively.
-
Mean_high and Mean_low are the means of the high and low controls, respectively.
-
-
Conclusion
The fluorescence polarization-based HTS assay is a robust and efficient method for identifying novel inhibitors of PRMT1. This compound serves as a valuable tool compound for this assay, aiding in its validation and providing a benchmark for the characterization of new chemical entities. The detailed protocol and workflow provided herein should enable researchers to effectively apply this methodology in their drug discovery efforts targeting PRMT1.
References
- 1. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 6. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of AMI-408 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-408 is a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair. Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC). These notes provide detailed protocols for the in vivo delivery of this compound in mouse models of leukemia and pancreatic cancer based on published preclinical studies.
Key Applications
-
Investigation of the therapeutic efficacy of PRMT1 inhibition in leukemia and pancreatic cancer models.
-
In vivo target validation of PRMT1 in relevant cancer models.
-
Preclinical pharmacokinetic and pharmacodynamic studies of this compound.
Part 1: In Vivo Delivery of this compound in a Leukemia Mouse Model
This section details the protocol for the administration of this compound in a syngeneic mouse model of MLL-rearranged acute myeloid leukemia, based on the study by Cheung et al. (2016) in Cancer Cell.
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Syngeneic mice transplanted with MLL-GAS7 leukemia cells | Cheung N, et al. 2016 |
| Compound | This compound | Cheung N, et al. 2016 |
| Dose | 10 mg/kg body weight | Cheung N, et al. 2016 |
| Administration Route | Intraperitoneal (i.p.) injection | Cheung N, et al. 2016 |
| Frequency | Daily | Cheung N, et al. 2016 |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for similar compounds is DMSO followed by dilution in corn oil or a solution of PBS with a solubilizing agent like Tween 80. A formulation of 5% DMSO, 5% Tween 80, and 90% sterile saline is a representative example. | General Practice |
| Treatment Duration | Continued until the control group showed signs of morbidity. | Cheung N, et al. 2016 |
| Observed Efficacy | Significantly extended survival and reduced disease penetrance in the this compound treated group (p = 0.0341). | Cheung N, et al. 2016 |
| Pharmacodynamic Marker | Reduction of histone H4 arginine 3 asymmetric dimethylation (H4R3me2as) in leukemia cells. | Cheung N, et al. 2016 |
Experimental Protocol: Leukemia Xenograft Model
1. Materials
-
This compound (synthesized as described in Dillon et al., 2012 or commercially available)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% sterile saline)
-
Syngeneic mice (e.g., C57BL/6)
-
MLL-GAS7 expressing leukemia cells
-
Sterile syringes and needles (27-gauge)
-
Animal handling and monitoring equipment
2. Procedure
a. Animal Acclimatization and Leukemia Cell Transplantation:
-
Acclimatize syngeneic mice for at least one week prior to the experiment.
-
Transplant MLL-GAS7 leukemia cells into recipient mice via tail vein injection. Monitor the animals for signs of leukemia development.
b. Preparation of this compound Formulation:
-
On each day of treatment, prepare a fresh solution of this compound.
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Further dilute the stock solution with Tween 80 and sterile saline to achieve the final desired concentration and vehicle composition (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving a 200 µL injection).
-
Vortex the solution thoroughly to ensure complete dissolution.
c. Administration of this compound:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Treat the control group with an equivalent volume of the vehicle solution.
-
Continue daily injections for the duration of the study.
d. Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of disease progression, such as weight loss, ruffled fur, and lethargy.
-
The study endpoint is typically reached when control animals exhibit significant morbidity, at which point all animals are euthanized for analysis.
-
Collect tissues (e.g., bone marrow, spleen) for pharmacodynamic analysis (e.g., Western blot for H4R3me2as).
Experimental Workflow: Leukemia Model
Caption: Workflow for in vivo efficacy testing of this compound in a leukemia mouse model.
Part 2: In Vivo Delivery of this compound in a Pancreatic Cancer Mouse Model
Quantitative Data Summary (Representative)
| Parameter | Details |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID or NSG) bearing orthotopic or subcutaneous pancreatic cancer xenografts (e.g., from cell lines like PANC-1 or patient-derived xenografts). |
| Compound | This compound |
| Dose Range | 10-50 mg/kg body weight (dose-ranging studies are recommended to determine the maximum tolerated dose and optimal therapeutic dose). |
| Administration Route | Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the bioavailability and formulation of this compound. |
| Frequency | Daily or twice daily, depending on the pharmacokinetic profile of the compound. |
| Vehicle | For i.p. injection: 5% DMSO, 5% Tween 80, 90% sterile saline. For oral gavage: 0.5% methylcellulose (B11928114) in sterile water. |
| Treatment Duration | Typically 2-4 weeks, or until tumors in the control group reach a predetermined size limit. |
| Efficacy Readouts | Tumor volume measurement (for subcutaneous models), bioluminescence imaging (for orthotopic models with luciferase-expressing cells), overall survival, and analysis of metastasis. |
| Pharmacodynamic Marker | Reduction of H4R3me2as in tumor tissue, changes in downstream signaling pathways (e.g., glycolysis-related proteins). |
Experimental Protocol: Pancreatic Cancer Xenograft Model
1. Materials
-
This compound
-
Appropriate vehicle solution
-
Immunocompromised mice (e.g., NSG)
-
Pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments
-
Matrigel (for subcutaneous implantation)
-
Surgical and injection equipment
-
Calipers for tumor measurement
2. Procedure
a. Xenograft Establishment:
-
Subcutaneous Model: Mix pancreatic cancer cells with Matrigel and inject subcutaneously into the flank of the mice.
-
Orthotopic Model: Surgically implant pancreatic cancer cells or small tumor fragments into the pancreas of anesthetized mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
b. Randomization and Treatment:
-
Measure tumor volumes and randomize mice into treatment and control groups with similar average tumor sizes.
-
Prepare the this compound formulation fresh daily as described for the leukemia model.
-
Administer this compound via the chosen route (i.p. or oral gavage) at the predetermined dose and frequency.
-
Treat the control group with the vehicle alone.
c. Monitoring and Efficacy Assessment:
-
Measure subcutaneous tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status.
-
For orthotopic models, use imaging modalities like bioluminescence or ultrasound to monitor tumor growth.
-
At the end of the study, euthanize the animals and excise tumors for weight measurement and downstream analysis.
Experimental Workflow: Pancreatic Cancer Model
Caption: Generalized workflow for this compound efficacy testing in a pancreatic cancer model.
Signaling Pathways
PRMT1 Signaling in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits PRMT1 to the chromatin. PRMT1 then catalyzes the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as), leading to the transcriptional activation of pro-leukemogenic genes, such as the HOX gene cluster. Inhibition of PRMT1 with this compound blocks this process, leading to the suppression of the oncogenic gene expression program and inhibition of leukemia cell proliferation.
Caption: PRMT1's role in MLL-rearranged leukemia and its inhibition by this compound.
PRMT1 Signaling in Pancreatic Cancer
In pancreatic cancer, PRMT1 is often overexpressed and contributes to tumorigenesis through multiple mechanisms. It can regulate the expression of genes involved in key metabolic pathways, such as glycolysis, by altering chromatin accessibility. Additionally, PRMT1-mediated methylation of RNA-binding proteins can affect RNA processing and stability, while its role in the DNA damage response can contribute to therapeutic resistance. Inhibition of PRMT1 can disrupt these processes, leading to reduced cancer cell proliferation and survival.
Caption: Key pathways influenced by PRMT1 in pancreatic cancer.
Application Notes and Protocols for AMI-408: Cellular Uptake and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the PRMT1 inhibitor, AMI-408, and detail protocols for assessing its cellular uptake and stability in various cell lines. While specific quantitative data for this compound is not extensively published, this document outlines the established methodologies and provides template data tables for the presentation of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] A primary downstream effect of PRMT1 inhibition by this compound is the reduction of asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2as), an epigenetic mark associated with transcriptional activation.[1] Due to the role of PRMT1 in various cancers, this compound has been investigated as a potential therapeutic agent, particularly in acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC).[2] Preclinical studies have indicated that this compound is a "bio-available" compound, suggesting it can effectively cross cellular membranes to engage its intracellular target.[2]
Cellular Uptake of this compound
The ability of this compound to enter cells is crucial for its therapeutic efficacy. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion across the lipid bilayer, facilitated diffusion via transporter proteins, or active transport.[3] For many small molecule inhibitors, lipophilicity is a key determinant of their ability to passively diffuse into cells.[3]
Hypothetical Data on Cellular Uptake of this compound
The following table illustrates how quantitative data on the cellular uptake of this compound could be presented. These values are for illustrative purposes only.
| Cell Line | Cell Type | Incubation Time (hours) | This compound Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| MOLM-13 | Acute Myeloid Leukemia | 1 | 10 | 2.5 | 25 |
| PANC-1 | Pancreatic Cancer | 1 | 10 | 1.8 | 18 |
| K562 | Chronic Myeloid Leukemia | 1 | 10 | 2.1 | 21 |
| MOLM-13 | Acute Myeloid Leukemia | 4 | 10 | 6.2 | 62 |
| PANC-1 | Pancreatic Cancer | 4 | 10 | 4.5 | 45 |
| K562 | Chronic Myeloid Leukemia | 4 | 10 | 5.3 | 53 |
Experimental Protocol: Cellular Uptake of this compound via LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
Cell lines of interest (e.g., MOLM-13, PANC-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
LC-MS/MS system
-
Internal standard (a structurally similar molecule not present in the sample)
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Adherent cells: Aspirate the medium, wash twice with ice-cold PBS, and detach the cells using trypsin-EDTA. Neutralize with complete medium and transfer to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Repeat this wash step twice to remove any extracellular compound.
-
Cell Lysis: Resuspend the final cell pellet in a known volume of lysis buffer.
-
Protein Precipitation: Add a known amount of internal standard and three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the concentration of this compound.
-
Data Analysis: Create a standard curve of this compound to determine the concentration in the cell lysates. Normalize the intracellular concentration to the cell number or total protein content.
Stability of this compound in Cell Lines
The stability of a compound within a cellular environment is critical for its sustained activity. Stability can be affected by metabolic enzymes or the chemical environment within the cell.
Hypothetical Data on the Stability of this compound
This table provides an example of how to present data on the stability of this compound in cell lysates. The values are hypothetical.
| Cell Line | Cell Type | Incubation Time (hours) | Initial this compound (µM) | Remaining this compound (µM) | Half-life (t½, hours) |
| MOLM-13 | Acute Myeloid Leukemia | 0 | 10 | 10 | > 24 |
| 2 | 10 | 9.1 | |||
| 8 | 10 | 7.5 | |||
| 24 | 10 | 4.8 | |||
| PANC-1 | Pancreatic Cancer | 0 | 10 | 10 | ~ 20 |
| 2 | 10 | 9.3 | |||
| 8 | 10 | 8.0 | |||
| 24 | 10 | 5.5 |
Experimental Protocol: Intracellular Stability of this compound
This protocol assesses the stability of this compound in the intracellular environment of different cell lines.
Materials:
-
Same as for the cellular uptake protocol.
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1-5 of the cellular uptake protocol to obtain washed cell pellets containing this compound after a defined uptake period (e.g., 4 hours).
-
Resuspension and Incubation: Resuspend the cell pellets in fresh, compound-free complete medium.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the cell suspension.
-
Sample Preparation: For each time point, centrifuge the aliquot, wash the cells with ice-cold PBS, and then lyse the cells as described in steps 6-8 of the uptake protocol.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound within the cells.
Proposed Signaling Pathway of this compound Action
This compound inhibits PRMT1, which is known to be recruited by oncogenic fusion proteins, such as MLL-fusions, in acute myeloid leukemia. In this context, PRMT1-mediated methylation of H4R3 is a critical step in maintaining the expression of pro-leukemic genes. By inhibiting PRMT1, this compound is proposed to reverse this epigenetic modification, leading to the downregulation of oncogenic gene expression and subsequent anti-leukemic effects.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AMI-408
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-408 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene transcription, DNA repair, signal transduction, and cell cycle progression. Dysregulation of PRMT1 activity has been implicated in various cancers, making it an attractive therapeutic target. This compound offers a valuable tool for studying the biological functions of PRMT1 and for assessing its therapeutic potential.
These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and cell cycle progression in cultured cells using flow cytometry.
Mechanism of Action of this compound
This compound specifically inhibits the enzymatic activity of PRMT1. By blocking PRMT1, this compound prevents the asymmetric dimethylation of key cellular proteins. This can lead to a cascade of downstream effects, including the modulation of gene expression programs that control cell proliferation and survival. Inhibition of PRMT1 has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting its potential as an anti-cancer agent.
PRMT1 Signaling Pathway in Cell Cycle and Apoptosis
dot
Caption: PRMT1's role in cell cycle and apoptosis.
Data Presentation: Effects of PRMT1 Inhibition on Apoptosis and Cell Cycle
Table 1: Illustrative Example of Apoptosis Induction by a PRMT1 Inhibitor (AMI-1) in Rhabdomyosarcoma Cells
Data adapted from a study on rhabdomyosarcoma cell lines treated with AMI-1 for 72 hours.
| Cell Line | Treatment (AMI-1) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Rh30 | Control (DMSO) | 95.2 ± 1.5 | 3.1 ± 0.8 | 1.7 ± 0.7 |
| 50 µM | 88.4 ± 2.1 | 7.5 ± 1.2 | 4.1 ± 0.9 | |
| 100 µM | 75.1 ± 3.4 | 15.8 ± 2.5 | 9.1 ± 1.3 | |
| 150 µM | 62.9 ± 4.2 | 24.3 ± 3.1 | 12.8 ± 2.0 | |
| RD | Control (DMSO) | 96.1 ± 1.2 | 2.5 ± 0.6 | 1.4 ± 0.5 |
| 50 µM | 90.3 ± 1.8 | 6.2 ± 1.0 | 3.5 ± 0.8 | |
| 100 µM | 79.8 ± 2.9 | 12.9 ± 2.1 | 7.3 ± 1.1 | |
| 150 µM | 68.5 ± 3.8 | 20.7 ± 2.8 | 10.8 ± 1.7 |
Table 2: Illustrative Example of Cell Cycle Arrest Induced by a PRMT1 Inhibitor (AMI-1) in Rhabdomyosarcoma Cells
Data adapted from a study on rhabdomyosarcoma cell lines treated with AMI-1 for 48 hours.
| Cell Line | Treatment (AMI-1) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Rh30 | Control (DMSO) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.1 |
| 50 µM | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.3 | |
| 100 µM | 75.2 ± 3.5 | 15.4 ± 1.8 | 9.4 ± 1.0 | |
| 150 µM | 82.1 ± 4.0 | 10.2 ± 1.5 | 7.7 ± 0.9 | |
| RD | Control (DMSO) | 58.1 ± 2.5 | 28.7 ± 1.7 | 13.2 ± 1.0 |
| 50 µM | 68.9 ± 2.9 | 20.1 ± 1.9 | 11.0 ± 1.2 | |
| 100 µM | 78.4 ± 3.3 | 13.5 ± 1.6 | 8.1 ± 0.9 | |
| 150 µM | 85.3 ± 3.8 | 8.9 ± 1.4 | 5.8 ± 0.8 |
Experimental Protocols
Workflow for Flow Cytometry Analysis
dot
Caption: General workflow for flow cytometry.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle-treated, untreated).
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).
-
Deionized water.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare enough for all samples.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin, if used, and collect cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by resuspending the cell pellet and centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).
-
RNase A solution (e.g., 100 µg/mL in PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Interpretation:
-
The first peak in the histogram represents cells in the G0/G1 phase (2N DNA content).
-
The region between the two peaks represents cells in the S phase (synthesizing DNA).
-
The second peak represents cells in the G2/M phase (4N DNA content).
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of the PRMT1 inhibitor this compound on cellular processes such as apoptosis and cell cycle progression. The use of flow cytometry allows for robust and quantitative analysis, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. The illustrative data presented for a similar PRMT1 inhibitor highlights the expected outcomes of such experiments, demonstrating the induction of apoptosis and G0/G1 cell cycle arrest.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with AMI-408 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the in vivo interaction of proteins with specific genomic DNA regions. This method allows researchers to determine whether a protein of interest, such as a transcription factor, histone modification, or chromatin-modifying enzyme, is associated with a particular gene or regulatory element within the cell's natural chromatin context. When combined with a small molecule inhibitor, ChIP can be a critical tool in drug development to elucidate the mechanism of action of a compound and to identify its downstream targets.
AMI-408 is a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary substrate of PRMT1 is Histone H4 at Arginine 3 (H4R3), leading to the formation of asymmetrically dimethylated H4R3 (H4R3me2as). This histone mark is generally associated with transcriptionally active chromatin. By inhibiting PRMT1, this compound is expected to reduce the levels of H4R3me2as at specific genomic loci, thereby modulating gene expression.
These application notes provide a detailed protocol for performing a ChIP assay in cultured mammalian cells treated with this compound. The focus is on assessing the changes in H4R3me2as occupancy at specific gene promoters. The provided protocols and data are intended to serve as a comprehensive guide for researchers aiming to study the effects of PRMT1 inhibition on chromatin.
Data Presentation
The following tables summarize representative quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on the enrichment of the H4R3me2as mark at the promoters of a known PRMT1 target gene and a non-target gene. Data is presented as both "Percent Input" and "Fold Enrichment" over a negative control (IgG).
Table 1: Effect of this compound Treatment on H4R3me2as Enrichment at Target and Non-Target Gene Promoters (Percent Input Method)
| Target Gene Promoter | Treatment (24 hours) | Antibody | Average Ct | Adjusted Input Ct | Percent Input (%) | Standard Deviation |
| MYC (Target) | Vehicle (DMSO) | H4R3me2as | 28.5 | 24.0 | 2.83 | 0.25 |
| IgG | 33.0 | 24.0 | 0.20 | 0.04 | ||
| This compound (10 µM) | H4R3me2as | 30.0 | 24.0 | 1.00 | 0.15 | |
| IgG | 33.2 | 24.0 | 0.18 | 0.03 | ||
| GAPDH (Non-Target) | Vehicle (DMSO) | H4R3me2as | 31.5 | 24.0 | 0.44 | 0.07 |
| IgG | 33.5 | 24.0 | 0.15 | 0.02 | ||
| This compound (10 µM) | H4R3me2as | 31.7 | 24.0 | 0.39 | 0.06 | |
| IgG | 33.6 | 24.0 | 0.14 | 0.03 |
Note: The Adjusted Input Ct is calculated from the raw input Ct by accounting for the dilution of the input sample. The Percent Input is calculated as 100 * 2^(-(Adjusted Input Ct - Average Ct)).
Table 2: Effect of this compound Treatment on H4R3me2as Enrichment at Target and Non-Target Gene Promoters (Fold Enrichment Method)
| Target Gene Promoter | Treatment (24 hours) | ΔCt (IgG - H4R3me2as) | Fold Enrichment (2^ΔCt) | Standard Deviation |
| MYC (Target) | Vehicle (DMSO) | 4.5 | 22.63 | 2.1 |
| This compound (10 µM) | 3.2 | 9.19 | 1.2 | |
| GAPDH (Non-Target) | Vehicle (DMSO) | 2.0 | 4.00 | 0.5 |
| This compound (10 µM) | 1.9 | 3.73 | 0.4 |
Note: Fold enrichment is calculated relative to the IgG control for each condition.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the ChIP assay.
Caption: PRMT1-mediated H4R3me2a signaling and this compound inhibition.
Troubleshooting & Optimization
Troubleshooting AMI-408 insolubility in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMI-408, with a focus on addressing challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: For creating high-concentration stock solutions of this compound, it is recommended to first use an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] Many small molecule inhibitors, particularly those with hydrophobic properties, exhibit poor solubility directly in aqueous buffers.[4] Once a high-concentration stock in DMSO is achieved, it can then be diluted to the final desired concentration in your aqueous experimental buffer.
Q2: After diluting my this compound DMSO stock solution into my aqueous buffer, I observe precipitation. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for many small molecule inhibitors and is often due to the compound's low aqueous solubility limit being exceeded.[4] Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, and the pH and composition of your aqueous buffer.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the final concentration of this compound: You may be exceeding its solubility limit in the aqueous buffer.
-
Optimize the DMSO concentration: While minimizing DMSO is often desirable, a slightly higher final concentration (e.g., up to 0.5% or 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Adjust the pH of your buffer: The solubility of compounds can be pH-dependent.[4] Experimenting with slight variations in the pH of your buffer may improve the solubility of this compound.
-
Incorporate co-solvents or excipients: In some cases, the use of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), or other formulating agents, can enhance aqueous solubility.[5]
Q3: What are the typical storage conditions for this compound as a solid and in a stock solution?
A3: For solid this compound, storage at -20°C is generally recommended for long-term stability. When prepared as a stock solution in a solvent like DMSO, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C or -80°C. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can affect the concentration and stability of your stock solution over time.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous solutions.
Problem: this compound powder will not dissolve in the intended aqueous buffer.
-
Root Cause: this compound, like many small molecule inhibitors, has low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is often not feasible.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first. DMSO is a common choice for this purpose.
Problem: Precipitation is observed immediately upon diluting the this compound DMSO stock into the aqueous buffer.
-
Root Cause 1: Exceeded Aqueous Solubility Limit. The final concentration of this compound in the aqueous buffer is higher than its solubility limit.
-
Solution 1a: Reduce the final working concentration of this compound in your experiment.
-
Solution 1b: If a higher concentration is necessary, consider if a higher percentage of DMSO can be tolerated in your assay (always with a vehicle control).
-
-
Root Cause 2: Buffer Composition. The pH, ionic strength, or presence of certain salts in your buffer may negatively impact the solubility of this compound.
-
Solution 2a: Test the solubility of this compound in a small range of different buffer formulations or at slightly adjusted pH values.
-
Solution 2b: Consider the use of a different buffering agent.
-
-
Root Cause 3: Temperature Effects. The solubility of some compounds can be temperature-dependent.
-
Solution 3a: Ensure your aqueous buffer is at room temperature or the intended experimental temperature before adding the this compound stock solution. Some compounds are more soluble at slightly elevated temperatures, though stability at that temperature must be considered.
-
Problem: The this compound solution appears cloudy or forms a precipitate over time during the experiment.
-
Root Cause: Compound Instability or Aggregation. Over the course of an experiment, the compound may degrade or self-aggregate, leading to precipitation.
-
Solution:
-
Minimize exposure to light and air: Protect your solutions from light and keep vials tightly sealed.
-
Prepare fresh dilutions: For long-term experiments, it may be necessary to prepare fresh dilutions of this compound from the frozen stock solution closer to the time of use.
-
Assess for aggregation: Dynamic light scattering (DLS) can be used to assess for the presence of aggregates in your solution.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | Data not available in search results. Please refer to the product datasheet. | Data not available in search results. Please refer to the product datasheet. | Recommended for preparing high-concentration stock solutions. |
| Water | Data not available in search results. Please refer to the product datasheet. | Data not available in search results. Please refer to the product datasheet. | Expected to have low solubility. |
| Ethanol | Data not available in search results. Please refer to the product datasheet. | Data not available in search results. Please refer to the product datasheet. | May be used as a co-solvent. |
| PBS (pH 7.4) | Data not available in search results. Please refer to the product datasheet. | Data not available in search results. Please refer to the product datasheet. | Solubility is expected to be limited. |
Note: The user should consult the manufacturer's datasheet for specific quantitative solubility data for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (CAS: 78866-14-5) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 543.32 g/mol . To prepare a 10 mM stock solution, you will need 5.43 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but be cautious of potential compound degradation at elevated temperatures. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes or appropriate experimental vessels
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound and the final volume.
-
Calculate the volume of this compound stock solution needed: Use the formula C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
C2 = Desired final concentration
-
V2 = Final volume of the solution
-
-
Prepare the aqueous buffer: Add the required volume of the aqueous buffer to your experimental vessel.
-
Add the this compound stock solution: Pipette the calculated volume of the this compound DMSO stock solution directly into the aqueous buffer.
-
Mix immediately and thoroughly: Gently vortex or pipette up and down to ensure rapid and complete mixing. This can help to prevent localized high concentrations of the compound that may lead to precipitation.
-
Visually inspect for precipitation: Observe the solution for any signs of cloudiness or solid particles. If precipitation occurs, refer to the troubleshooting guide.
Visualizations
References
Optimizing AMI-408 Concentration for Maximum PRMT1 Inhibition: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing AMI-408, a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound concentration for maximal PRMT1 inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, a post-translational modification that plays a crucial role in regulating various cellular processes. This compound is believed to exert its inhibitory effect by interacting with the PRMT1 enzyme, though its binding is independent of the highly reactive cysteine 101 residue present in PRMT1's active site[1].
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on published literature, a concentration of 100 µM has been used in biochemical assays to demonstrate the interaction of this compound with PRMT1[1]. However, the optimal concentration for achieving maximum PRMT1 inhibition in a specific cell line will vary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.
Q3: How can I assess the effectiveness of this compound in my cellular experiments?
A3: The most direct way to measure PRMT1 inhibition in cells is to assess the methylation status of its downstream targets. A key and well-established substrate of PRMT1 is histone H4 at arginine 3 (H4R3). Inhibition of PRMT1 by this compound leads to a reduction in the asymmetric dimethylation of H4R3 (H4R3me2as)[2]. This can be quantified using Western blotting with an antibody specific for H4R3me2as.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is used as a PRMT1 inhibitor, it is important to note that like many small molecule inhibitors, it may exhibit some lack of specificity across all Type I PRMT members[1]. Researchers should include appropriate controls to account for potential off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration and assessing PRMT1 inhibition.
| Problem | Possible Cause | Suggested Solution |
| No observable decrease in H4R3me2as levels after this compound treatment. | Insufficient this compound concentration: The concentration used may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 200 µM). |
| Short incubation time: The duration of treatment may not be sufficient to see a significant change in histone methylation. | Increase the incubation time with this compound (e.g., 24, 48, or 72 hours). | |
| Poor cell permeability: this compound may not be efficiently entering the cells. | While this compound is cell-permeable, ensure proper solvent use (e.g., DMSO) and that the final solvent concentration is not affecting cell health. | |
| Issues with Western blot: Problems with antibody quality, transfer efficiency, or detection reagents can lead to a lack of signal. | Please refer to the Troubleshooting Western Blot for Histone Modifications section below. | |
| High cell toxicity observed at effective this compound concentrations. | Concentration is too high: The concentration required for PRMT1 inhibition may be cytotoxic to your cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range. Select a concentration that effectively inhibits PRMT1 with minimal impact on cell viability. |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inhibitor degradation: Improper storage of this compound can lead to loss of activity. | Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Cell Culture
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting PRMT1 in a specific cell line by measuring the levels of H4R3me2as via Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer for histone extraction)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-H4R3me2a
-
Primary antibody: anti-total Histone H4 or anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for optimal growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Sonicate or vortex the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (anti-total Histone H4 or anti-Actin).
-
-
Data Analysis: Quantify the band intensities for H4R3me2as and the loading control. Normalize the H4R3me2as signal to the loading control. Plot the normalized H4R3me2as levels against the this compound concentration to determine the dose-response curve and identify the optimal concentration for maximal inhibition.
Troubleshooting Western Blot for Histone Modifications
| Problem | Possible Cause | Suggested Solution |
| Weak or no histone signal | Inefficient histone extraction: Standard lysis buffers may not be optimal for extracting nuclear proteins like histones. | Use a specialized nuclear extraction protocol or a lysis buffer with high salt and/or detergents. Sonication is often required to shear chromatin and release histones. |
| Poor transfer of small proteins: Histones are small proteins and may pass through the membrane during transfer. | Use a smaller pore size membrane (e.g., 0.22 µm PVDF). Optimize transfer time and voltage; shorter transfer times are often better for small proteins. | |
| High background | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | Increase the number and duration of washes. Optimize the antibody concentration (try a higher dilution). Use a different blocking agent (e.g., BSA instead of milk). |
| Inconsistent loading | Inaccurate protein quantification: Standard protein assays can be inaccurate for histone-rich samples. | Normalize to a core histone protein (e.g., total H3 or H4) instead of a cytoplasmic protein like actin or tubulin. |
PRMT1 Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT1 and a general workflow for optimizing inhibitor concentration.
Caption: PRMT1 regulates multiple key cellular signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of PRMT1 inhibition.
References
Addressing AMI-408 instability and degradation in long-term studies.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the PRMT1 inhibitor, AMI-408. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability and degradation of this compound in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] Its chemical structure contains two key functional moieties: a sulfonated azo dye and a dichlorotriazine ring. These features are important to consider when planning long-term experiments, as they can influence the compound's stability.
Q2: How should I store this compound for long-term use?
For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C in a desiccated environment. In this form, the chemical is reported to be stable for up to 36 months. Stock solutions should also be stored at -20°C or -80°C. For precise storage recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q3: What solvents are recommended for preparing this compound stock solutions?
While specific solubility data for this compound is not widely published, for small molecule inhibitors of this nature, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. It is crucial to ensure the DMSO is of high purity and anhydrous to prevent degradation.
Q4: I observed a color change in my this compound solution. What does this indicate?
A color change in your stock or working solution can be an indicator of chemical degradation or oxidation. The sulfonated azo dye component of this compound is a chromophore, and any alteration to its chemical structure can result in a visible color shift. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q5: My this compound is precipitating out of solution during my experiment. What can I do?
Precipitation can occur if the concentration of this compound exceeds its solubility in the experimental buffer. To address this, you can try the following:
-
Lower the final concentration of this compound in your assay.
-
Ensure that the DMSO concentration in your final working solution is kept to a minimum (typically below 0.5%) as higher concentrations can be toxic to cells and may affect protein function.
-
Perform a kinetic solubility test in your specific experimental buffer to determine the solubility limit.
Troubleshooting Guides
Issue 1: Inconsistent or declining activity of this compound in long-term cell culture experiments.
This is a common issue that can arise from the degradation of the compound in the culture medium over time.
Troubleshooting Workflow for Declining this compound Activity
Caption: Workflow to troubleshoot declining this compound activity.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
-
Preparation of Samples: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) in the dark.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC) of this compound samples.
The appearance of new peaks suggests the formation of degradation products. Understanding the potential degradation pathways of this compound can help in identifying these impurities.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Incubate this compound in solutions of 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for several hours.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
-
Photodegradation:
-
Expose a solution of this compound to UV and visible light in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the degradation products.
-
Data Summary
Due to the limited publicly available quantitative stability data for this compound, the following tables provide a qualitative summary of expected stability based on the chemical properties of its functional groups. It is strongly recommended to obtain a Certificate of Analysis from your supplier for specific quantitative data.
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Expected Stability | Potential Outcome |
| Long-Term Storage (Solid, -20°C, Desiccated) | High | Stable for extended periods (up to 36 months reported). |
| Stock Solution (DMSO, -20°C) | Moderate to High | Generally stable, but repeated freeze-thaw cycles should be avoided. |
| Aqueous Solution (Neutral pH, 4°C, Dark) | Low to Moderate | Susceptible to hydrolysis over time. |
| Aqueous Solution (Acidic/Basic pH) | Low | Prone to acid or base-catalyzed hydrolysis of the dichlorotriazine and potential cleavage of the azo bond.[2] |
| Exposure to Light | Low | The azo dye moiety is likely susceptible to photodegradation.[3] |
| Elevated Temperature | Low | Increased rate of degradation through various pathways. |
| Oxidizing Conditions | Low | The azo linkage can be susceptible to oxidation. |
Table 2: Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound in stock or working solution. | Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Assess stability in your specific experimental media. |
| Change in solution color | Degradation of the azo dye chromophore. | Discard the solution and prepare a fresh batch. Protect solutions from light. |
| Precipitation in stock solution upon thawing | Poor solubility at low temperatures. | Warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a less concentrated stock solution. |
| Precipitation upon dilution in aqueous buffer | Exceeding the kinetic solubility of this compound. | Lower the final concentration. Perform serial dilutions to determine the solubility limit. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Optimize storage and handling to minimize degradation. |
References
Technical Support Center: Overcoming Resistance to AMI-408 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PRMT1 inhibitor, AMI-408.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, DNA damage repair, and signal transduction pathways.[1][2] By inhibiting PRMT1, this compound can suppress the growth of cancer cells, such as in acute myeloid leukemia, by reducing histone H4 arginine 3 methylation (H4R3me2a).[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to Type I PRMT inhibitors, in general, can arise from several factors:
-
Epigenetic Reprogramming: Cancer cells can undergo global epigenetic changes to adapt to the presence of the inhibitor. This may involve the activation of alternative transcriptional programs that bypass the effects of PRMT1 inhibition.[4][5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate compensatory signaling pathways to maintain proliferation and survival. Key pathways that may be activated upon PRMT1 inhibition include:
-
EGFR Signaling: PRMT1 can regulate the EGFR signaling pathway.[7][8] Its inhibition might lead to a compensatory upregulation of this pathway.
-
Wnt/β-catenin Signaling: PRMT1 is also known to regulate the Wnt signaling pathway, and its inhibition could lead to adaptive changes in this pathway to promote cell survival.[7]
-
-
Upregulation of Drug Efflux Pumps: Although not specifically documented for this compound, a common mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.
-
Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of PRMT1 that are involved in DNA damage repair and cell cycle regulation could also contribute to resistance.
Q3: I am observing unexpected off-target effects. Is this compound specific to PRMT1?
This compound is designed to be a specific inhibitor of PRMT1. However, like most small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is crucial to use the lowest effective concentration and to validate key findings using complementary approaches, such as siRNA-mediated knockdown of PRMT1, to confirm that the observed phenotype is indeed due to the inhibition of PRMT1.
Q4: What is the recommended concentration range for using this compound in cell culture?
The optimal concentration of this compound will vary depending on the cancer cell line and the specific experimental setup. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. As a starting point, concentrations ranging from 0.1 µM to 10 µM have been used in various studies with other Type I PRMT inhibitors.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased this compound efficacy in long-term cultures | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 of the suspected resistant cells to the parental cell line. An increase in IC50 indicates resistance.2. Investigate Mechanisms: Analyze resistant cells for changes in the expression of PRMT1, activation of bypass signaling pathways (EGFR, Wnt), or expression of drug efflux pumps (e.g., ABCB1) using Western blotting or qPCR.3. Consider Combination Therapy: Explore synergistic effects of this compound with inhibitors of the identified bypass pathways (e.g., EGFR inhibitors like erlotinib) or with other chemotherapeutic agents like PARP inhibitors.[8][10][11][12] |
| High cell death even at low this compound concentrations | Cell line is highly sensitive to PRMT1 inhibition. | 1. Perform a detailed dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the precise IC50.2. Shorten the treatment duration to assess the initial effects before widespread cell death occurs. |
| Inconsistent results between experiments | 1. Reagent Instability: this compound solution may have degraded.2. Cell Culture Variability: Differences in cell passage number, confluency, or media conditions. | 1. Prepare fresh this compound stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light).2. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a consistent density, and ensure media components are consistent. |
| No effect of this compound on the target pathway | 1. Inactive Compound: The this compound compound may be inactive.2. Low PRMT1 expression: The cell line may have very low levels of PRMT1.3. Incorrect assay conditions. | 1. Verify compound activity: Test the compound on a known sensitive cell line as a positive control.2. Check PRMT1 expression: Use Western blotting to confirm PRMT1 expression in your cell line.3. Optimize assay: Ensure that the experimental endpoint is appropriate to detect the effects of PRMT1 inhibition (e.g., measuring H4R3me2a levels by Western blot). |
Experimental Protocols
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[13][14]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Determine the initial IC50:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the IC50 value of the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Continuously culture the cells in this concentration, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Monitor the cells closely. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
-
Establishment of Resistant Line:
-
Repeat the dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
At this point, the cell line is considered resistant.
-
-
Characterization of Resistant Line:
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line) to preserve the resistant phenotype.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound and to determine the IC50.
Materials:
-
Cells (parental and/or resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Western Blot Analysis of PRMT1 and Signaling Pathways
This protocol is for assessing the protein levels of PRMT1 and key components of potential resistance pathways.
Materials:
-
Cell lysates from parental and resistant cells (treated with or without this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-phospho-EGFR, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
siRNA-mediated Knockdown of PRMT1
This protocol is used to specifically silence PRMT1 expression to validate that the observed effects of this compound are on-target.
Materials:
-
Cancer cell line of interest
-
siRNA targeting PRMT1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
Procedure:
-
Seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.
-
Prepare the siRNA-lipid complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blotting to confirm knockdown efficiency, or cell viability assay to assess the effect of PRMT1 depletion).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| MDA-MB-231 | Breast Cancer | 1.5 | 12.0 | 8.0 |
| A549 | Lung Cancer | 2.8 | 25.2 | 9.0 |
| HCT116 | Colon Cancer | 0.9 | 10.8 | 12.0 |
| K562 | Leukemia | 0.5 | 7.5 | 15.0 |
Note: These are example values and the actual IC50 will vary depending on the specific cell line and experimental conditions.
Table 2: Example of Synergistic Effects of this compound with Other Drugs
| Cell Line | Combination Drug | Combination Index (CI)* | Effect |
| A549-AR | Erlotinib (EGFRi) | 0.4 | Synergistic |
| HCT116-AR | Olaparib (PARPi) | 0.6 | Synergistic |
| MDA-MB-231-AR | ICG-001 (Wnt/β-catenin i) | 0.5 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. AR denotes this compound Resistant subline.
Visualizations
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell viability issues with high concentrations of AMI-408.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of AMI-408, a Protein Arginine Methyltransferase 1 (PRMT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: Yes, high concentrations of this compound can lead to decreased cell viability. This compound is an inhibitor of PRMT1, an enzyme involved in key cellular processes such as cell cycle progression and apoptosis. Inhibition of PRMT1 can induce cell cycle arrest and programmed cell death (apoptosis) in cancer cell lines. The extent of this effect is dose-dependent.
Q2: What are the potential causes of cytotoxicity observed with high concentrations of this compound?
A2: The primary cause of cytotoxicity is the on-target inhibition of PRMT1, which disrupts normal cellular functions. However, other factors could contribute to cell death at high concentrations, including:
-
Off-target effects: Like many small molecule inhibitors, high concentrations of this compound may inhibit other cellular targets besides PRMT1, leading to unintended toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final DMSO concentration in your cell culture medium is below the tolerance level of your specific cell line (usually ≤ 0.5%).
-
Compound precipitation: At very high concentrations, this compound may precipitate out of solution, which can cause cellular stress and death.
Q3: How can we determine the optimal concentration of this compound for our experiments while minimizing cytotoxicity?
A3: It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. This involves treating cells with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of PRMT1 activity) and cell viability in parallel. This will help you identify a therapeutic window where you observe the desired effect with minimal toxicity.
Troubleshooting Guide: Cell Viability Issues with this compound
This guide provides a systematic approach to troubleshooting common issues related to cell viability when using this compound.
Issue 1: Higher than expected cell death across all treated groups.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent-specific toxicity. |
| Incorrect compound dilution. | Double-check all calculations and dilutions. Prepare fresh stock solutions and serial dilutions. |
| Cell health and density. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Over-confluent or stressed cells can be more susceptible to treatment-induced death. |
Issue 2: Inconsistent or variable cell viability results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Use a cell counter to ensure consistent cell numbers are seeded in each well and across experiments. |
| Variability in treatment duration. | Adhere to a strict and consistent incubation time for all experiments. |
| Reagent variability. | Use the same batch of this compound, media, and supplements for a set of experiments. If a new batch is used, perform a bridging experiment to ensure consistency. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
Issue 3: Discrepancy between different viability assays (e.g., MTT vs. Annexin V/PI).
| Possible Cause | Recommended Solution |
| Different cellular processes being measured. | MTT and similar assays measure metabolic activity, which may not always directly correlate with cell number or apoptosis. Annexin V/PI staining directly measures apoptosis and necrosis. Understand the principle of each assay and choose the one most relevant to your research question. |
| Interference of this compound with the assay. | Some small molecules can interfere with the chemical reactions of viability assays like MTT. To test for this, run a cell-free control with media, this compound, and the assay reagent to see if the compound itself affects the readout. |
| Timing of the assay. | The timing of the assay is critical. Apoptosis is a dynamic process. Early apoptotic cells (Annexin V positive, PI negative) will eventually become late apoptotic/necrotic (Annexin V positive, PI positive). Conduct a time-course experiment to identify the optimal time point for your analysis. |
Data Presentation
While specific IC50 values for this compound are not widely published in public literature, the following table provides a representative example of dose-dependent effects of a PRMT1 inhibitor on the viability of a leukemia cell line (e.g., MLL-GAS7). Researchers should generate similar data for their specific cell lines.
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 100 | 5 | 3 |
| 1 | 95 | 8 | 5 |
| 5 | 80 | 15 | 10 |
| 10 | 60 | 30 | 18 |
| 25 | 40 | 45 | 25 |
| 50 | 20 | 55 | 35 |
| 100 | 5 | 60 | 40 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the metabolic activity of a cell line as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations
Signaling Pathway Diagram
Caption: PRMT1 inhibition by this compound leads to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic Diagram
Caption: Troubleshooting high cell death with this compound.
Technical Support Center: Improving the Bioavailability of AMI-408 for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the PRMT1 inhibitor, AMI-408.
Frequently Asked Questions (FAQs)
Q1: My in vitro potent this compound shows poor efficacy in my animal model. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a primary obstacle to this process, leading to insufficient drug concentration at the target site. It is crucial to evaluate the physicochemical properties of your this compound formulation.
Q2: What are the initial strategies to consider for improving the bioavailability of this compound?
A2: The initial focus should be on enhancing the solubility and dissolution rate of this compound. Key strategies include:
-
Formulation Optimization: Utilizing solubilizing excipients such as co-solvents, surfactants, and lipids.
-
Particle Size Reduction: Decreasing the particle size of the this compound powder through micronization or nanosizing techniques to increase the surface area for dissolution.
-
Advanced Drug Delivery Systems: Employing formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), solid dispersions, or nanoparticle suspensions (polymeric or lipid-based).
Q3: How does the vehicle used for administration impact the bioavailability of this compound?
A3: The choice of vehicle is critical. A simple aqueous suspension of this compound is likely to result in very low absorption due to its hydrophobic nature. A well-chosen vehicle can significantly improve solubility and absorption. For example, a lipid-based formulation like a nanoemulsion can enhance absorption through the lymphatic pathway, bypassing first-pass metabolism in the liver to some extent.
Q4: Are there specific signaling pathways I should be assessing to confirm the in vivo activity of this compound?
A4: Yes, this compound is a PRMT1 inhibitor. In the context of Acute Myeloid Leukemia (AML), PRMT1 has been shown to methylate and activate key oncogenic proteins.[1][2][3] You should assess the downstream targets of PRMT1 to confirm target engagement in vivo. Key pathways include:
-
FLT3 Signaling: In FLT3-ITD positive AML, PRMT1 methylates the FLT3-ITD protein, which promotes leukemic cell survival.[1][4] Assessing the phosphorylation status of downstream effectors like STAT5 and AKT can be informative.[1]
-
STAT3 Signaling: PRMT1 can directly interact with, methylate, and activate STAT3, leading to the transcription of pro-tumorigenic genes.[5][6]
-
c-Myc Regulation: PRMT1 can regulate the expression and stability of the oncoprotein c-Myc, which is a critical driver in many cancers.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound leading to minimal dissolution in the GI tract. | Develop a formulation to enhance solubility. Start with a simple co-solvent system (e.g., PEG400, Tween 80 in saline). If that fails, consider more advanced formulations like a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion. |
| Rapid metabolism of this compound in the liver (first-pass effect). | Consider formulating this compound in a lipid-based system (e.g., nanoemulsion) which can promote lymphatic absorption, partially bypassing the liver. | |
| Incorrect oral gavage technique leading to administration into the trachea instead of the esophagus. | Ensure proper training in oral gavage techniques. The procedure should be smooth with no resistance. If the animal struggles or shows signs of distress, re-evaluate the technique. | |
| High variability in plasma concentrations between animals. | Inconsistent formulation (e.g., precipitation of this compound in the dosing vehicle). | Ensure the formulation is homogenous and stable for the duration of the experiment. For suspensions, ensure they are well-mixed before each administration. For solutions, ensure this compound remains fully dissolved. |
| Presence or absence of food in the stomach can affect absorption. | Standardize the feeding schedule of the animals. For most bioavailability studies, a fasting period before dosing is recommended. | |
| Precipitation of this compound in the formulation upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. | Decrease the concentration of this compound in the formulation. Alternatively, screen for more effective solubilizing agents or a combination of excipients. |
| Change in temperature or pH affecting solubility. | Store the formulation under controlled conditions. If the formulation is pH-sensitive, use a buffer system. | |
| No observable pharmacodynamic effect despite detectable plasma concentrations. | Plasma concentration of this compound is below the therapeutic threshold. | The formulation needs further optimization to increase exposure (AUC and Cmax). Consider the advanced formulation strategies mentioned above. |
| The chosen pharmacodynamic marker is not sensitive enough or is downstream of a redundant pathway. | Select a more direct and sensitive biomarker of PRMT1 inhibition, such as the methylation status of a known PRMT1 substrate (e.g., Histone H4 at Arginine 3 - H4R3me2a). |
Quantitative Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations Following Oral Administration in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-48h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 150 ± 35 | 1.0 | 850 ± 150 | 100 (Reference) |
| Nanoemulsion Formulation | 750 ± 120 | 6.0 | 5950 ± 850 | ~700 |
Data is hypothetical and for illustrative purposes only, based on trends observed for poorly soluble drugs in nanoemulsion formulations.[9][10][11] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for this compound
Objective: To prepare an oil-in-water (o/w) nanoemulsion to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer or probe sonicator
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 1 mL of each excipient in separate vials.
-
Vortex and then shake at 25°C for 48 hours.
-
Centrifuge the samples and quantify the amount of dissolved this compound in the supernatant by a validated analytical method (e.g., HPLC-UV).
-
Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2 of surfactant:co-surfactant).
-
For each mixture, titrate with deionized water dropwise with gentle stirring.
-
Observe the formation of a clear or bluish-white nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of this compound Loaded Nanoemulsion:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable nanoemulsion region of the phase diagram.
-
Dissolve the desired amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear solution is formed.
-
Slowly add the aqueous phase (deionized water) to the oil phase under constant stirring with a magnetic stirrer.
-
For smaller droplet size and better stability, further process the pre-emulsion using a high-pressure homogenizer or a probe sonicator.[10]
-
-
Characterization of the Nanoemulsion:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the formulation.
-
Visually inspect for any signs of phase separation or drug precipitation.
-
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in a novel formulation compared to a control suspension.
Materials:
-
This compound control suspension (e.g., in 0.5% carboxymethylcellulose)
-
This compound test formulation (e.g., the prepared nanoemulsion)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis of this compound in Plasma:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.[13][14][15]
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.
-
Extract this compound from the plasma samples, standards, and QCs using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT1 signaling pathways affected by this compound in AML.
Caption: Experimental workflow for improving and assessing bioavailability.
Caption: Logical troubleshooting workflow for poor in vivo efficacy.
References
- 1. PRMT1-mediated FLT3 arginine methylation promotes maintenance of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1-mediated FLT3 arginine methylation promotes maintenance of FLT3-ITD+ acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. PRMT1 drives oral squamous cell carcinoma progression by activating STAT3 and suppressing ferroptosis via GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Arginine methylation regulates c-Myc-dependent transcription by altering promoter recruitment of the acetyltransferase p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. Food protein-stabilized nanoemulsions as potential delivery systems for poorly water-soluble drugs: preparation, in vitro characterization, and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical role of PRMT1 in Th17 differentiation by regulating the reciprocal recruitments of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing AMI-408 precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of AMI-408 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is an enzyme that plays a crucial role in gene regulation by methylating arginine residues on histone and non-histone proteins.[1][2] Specifically, this compound has been shown to reduce the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2as), a mark associated with transcriptional activation.[1][3] By inhibiting PRMT1, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation and survival. It has been observed to influence signaling pathways such as the PI3K/Akt pathway.[4]
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of this compound in cell culture media is a common issue, often attributed to its hydrophobic nature and limited aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded. Other contributing factors can include the temperature and pH of the medium, as well as interactions with media components.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q4: How should I prepare my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms:
-
The cell culture medium becomes cloudy or hazy immediately after adding the this compound stock solution.
-
Visible particles or crystals form at the bottom of the culture vessel.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent shift, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. |
| pH of the Medium | The pH of the cell culture medium can influence the charge state and solubility of a compound. | Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4) before adding this compound. |
Issue 2: Precipitation Over Time During Incubation
Symptoms:
-
The medium is clear initially but becomes cloudy or develops a precipitate after several hours or days of incubation.
-
A decrease in the desired biological effect of this compound is observed over the course of the experiment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or be metabolized over time in the culture conditions, leading to less soluble byproducts. | While specific stability data for this compound in culture is limited, consider refreshing the medium with freshly prepared this compound every 24-48 hours for long-term experiments. |
| Interaction with Media Components | Components in the serum or the basal medium itself (e.g., proteins, salts) can interact with this compound, reducing its solubility. | If using serum, consider reducing the serum concentration or switching to a serum-free medium if compatible with your cell line. Test the solubility of this compound in the basal medium without serum. |
| Evaporation of Media | Evaporation from the culture vessel can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM. To do this, add the required volume of the 10 mM stock to the medium. Vortex or mix immediately and thoroughly after adding the stock solution.
-
Include Controls:
-
Vehicle Control: Add the same volume of DMSO as used for the highest this compound concentration to a separate well/tube containing medium.
-
Medium-Only Control: A well/tube with only cell culture medium.
-
-
Incubate and Observe: Incubate the plate/tubes at 37°C and 5% CO2.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under those conditions.
Illustrative Solubility Data (Hypothetical):
The following table provides hypothetical solubility data for this compound in different media to illustrate how results might be presented. Note: This data is for illustrative purposes only and should be confirmed experimentally.
| Cell Culture Medium | Serum Concentration | Incubation Time (hours) | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 2 | 50 |
| DMEM | 10% FBS | 24 | 25 |
| RPMI-1640 | 10% FBS | 2 | 40 |
| RPMI-1640 | 10% FBS | 24 | 20 |
| Serum-Free Medium X | N/A | 2 | 60 |
| Serum-Free Medium X | N/A | 24 | 40 |
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts as a PRMT1 inhibitor. PRMT1 is a key enzyme that asymmetrically dimethylates histone H4 at arginine 3 (H4R3me2a). This histone mark is generally associated with transcriptionally active chromatin. By inhibiting PRMT1, this compound prevents this methylation, leading to changes in gene expression. This can subsequently impact downstream signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: this compound inhibits PRMT1, affecting gene transcription and the PI3K/Akt pathway.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound and assessing its effects.
Caption: A standard workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling AMI-408.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling the PRMT1 inhibitor, AMI-408.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1][2] It is a valuable research tool for studying the role of PRMT1 in various cellular processes, including transcriptional regulation, and its involvement in diseases such as acute myeloid leukemia.[3][4][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: While specific storage instructions are provided on the Certificate of Analysis, general recommendations for similar compounds suggest storing the solid form of this compound at -20°C or -80°C for long-term stability.[7][8] Stock solutions should be aliquoted and stored at -20°C or colder to minimize freeze-thaw cycles.[9]
Q3: How should I reconstitute this compound?
A3: To reconstitute this compound, use a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, for example, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of small molecule inhibitors like this compound in aqueous solutions can be limited.[9] It is best practice to prepare fresh working solutions from a frozen stock for each experiment. If you suspect instability, you can perform a stability check by incubating the compound in your experimental media for the duration of your assay and analyzing its concentration over time.[9]
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to ensure its integrity and obtain reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Solid) | Store at -20°C or -80°C in a tightly sealed container. | To prevent degradation and maintain compound activity over time. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | To avoid repeated freeze-thaw cycles that can degrade the compound. |
| Solvent for Stock Solution | High-purity, anhydrous DMSO. | Ensures complete dissolution and minimizes solvent-induced degradation. |
| Working Solution Preparation | Prepare fresh for each experiment from a frozen stock. | To mitigate potential instability in aqueous buffers and media.[9] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To prevent skin contact and inhalation. Always consult the Safety Data Sheet (SDS) for specific handling precautions. |
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems when working with this compound and other small molecule inhibitors.
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity | Inhibitor concentration is too high: Concentrations significantly above the IC50 can have off-target effects.[10] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells.[10] | Ensure the final DMSO concentration in your cell culture medium is below the tolerance level of your cells (typically <0.5%). Run a vehicle-only control. | |
| Inconsistent or no inhibitory effect | Inhibitor degradation: The compound may have degraded due to improper storage or instability in the experimental medium.[9][10] | Prepare a fresh stock solution and use it immediately. Test the stability of the inhibitor in your media. |
| Incorrect experimental timing: The inhibitor might be added at a suboptimal time point relative to the cellular process being studied.[10] | Optimize the timing of inhibitor addition in your experimental protocol. | |
| Low cell permeability: The inhibitor may not be efficiently entering the cells.[10] | Verify the cell permeability of this compound from literature or manufacturer data. | |
| Precipitation of the compound | Poor solubility in aqueous media: The compound may precipitate when diluted from the DMSO stock into your buffer or media. | Increase the final DMSO concentration slightly (while staying within the cells' tolerance). Prepare the final dilution in a stepwise manner. |
Experimental Protocols
General Protocol for In Vitro PRMT1 Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on PRMT1 in vitro.
-
Prepare Reagents:
-
Recombinant human PRMT1 enzyme.
-
Histone H4 peptide substrate.
-
S-adenosyl-L-methionine (SAM) as a methyl donor.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.4 mM EDTA).[11]
-
Detection reagents (specific to the chosen assay format, e.g., radioactivity, fluorescence, or antibody-based detection).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant PRMT1 enzyme to each well containing the different concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the methylation reaction by adding the histone H4 peptide substrate and SAM.
-
Incubate at room temperature for another defined period (e.g., 60 minutes).[11]
-
Stop the reaction.
-
Quantify the extent of histone H4 methylation using your chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Logical Workflows
Caption: A general experimental workflow for using this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Aberrant Epigenetic Networks Mediated by PRMT1 and KDM4C in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Aberrant Epigenetic Networks Mediated by PRMT1 and KDM4C in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Targeting aberrant epigenetic networks mediated by PRMT1 and KDM4C in acute myeloid leukemia [spiral.imperial.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of AMI-408 and Other PRMT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Arginine Methyltransferase 1 (PRMT1) inhibitor AMI-408 with other notable alternatives, supported by available experimental data. This document summarizes key quantitative metrics, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme in cellular processes, catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. A growing number of small molecule inhibitors targeting PRMT1 are under investigation. This guide focuses on a comparative analysis of this compound against two other well-characterized PRMT1 inhibitors: GSK3368715 and MS023.
Data Presentation: Quantitative Comparison of PRMT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Key Cellular Effects |
| This compound | PRMT1 | Not Available | Information on selectivity against other PRMTs is limited. | Reduces H4R3me2as levels in MLL-GAS7 leukemia cells.[1] |
| GSK3368715 | Type I PRMTs | PRMT1: 3.1 | Potent inhibitor of PRMT1, PRMT6 (5.7 nM), and PRMT8 (1.7 nM). Less potent against PRMT3 (48 nM) and PRMT4 (1148 nM). | Induces apoptosis and cell cycle arrest in various cancer cell lines. |
| MS023 | Type I PRMTs | PRMT1: 30 | Potent inhibitor of PRMT6 (4 nM) and PRMT8 (5 nM). Less potent against PRMT3 (119 nM) and PRMT4 (83 nM). | Reduces global asymmetric dimethylarginine (ADMA) levels and shows synergistic effects with DNA damaging agents. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments frequently cited in the study of PRMT1 inhibitors.
In Vitro PRMT1 Enzymatic Assay (Radioactive)
This assay is designed to measure the enzymatic activity of PRMT1 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKV-NH2) as a substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
PRMT1 inhibitor (this compound, GSK3368715, or MS023)
-
Phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide substrate, and the PRMT1 inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant PRMT1 enzyme.
-
Add ³H-SAM to the reaction mixture to start the methylation reaction.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with an appropriate wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ³H-SAM.
-
Dry the phosphocellulose paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone H4 Arginine 3 Methylation
This method is used to assess the in-cell activity of PRMT1 inhibitors by measuring the levels of a specific histone mark, H4R3me2as.
Materials:
-
Cell lines (e.g., MLL-GAS7 leukemia cells)
-
PRMT1 inhibitor (this compound, GSK3368715, or MS023)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2as and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture the chosen cell line and treat with varying concentrations of the PRMT1 inhibitor for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2as antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative reduction in H4R3me2as levels.
In Vivo Efficacy Study in a Mouse Model of Acute Myeloid Leukemia (AML)
This protocol outlines a general procedure to evaluate the in vivo efficacy of PRMT1 inhibitors in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells (e.g., MLL-GAS7)
-
PRMT1 inhibitor (this compound, GSK3368715, or MS023) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Flow cytometry reagents for assessing leukemia burden in peripheral blood or bone marrow
Procedure:
-
Engraft the immunocompromised mice with AML cells via intravenous or subcutaneous injection.
-
Allow the leukemia to establish for a specified period.
-
Randomize the mice into treatment and control groups.
-
Administer the PRMT1 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitor the health of the mice regularly, including body weight and any signs of toxicity.
-
Monitor disease progression by measuring tumor volume (for solid tumors) or by analyzing the percentage of leukemic cells in peripheral blood or bone marrow using flow cytometry at regular intervals.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot).
-
Analyze the data to determine the effect of the inhibitor on tumor growth, leukemia burden, and overall survival.
Mandatory Visualizations
PRMT1 Signaling Pathway
Caption: PRMT1-mediated arginine methylation and its inhibition.
Experimental Workflow: In Vitro PRMT1 Inhibition Assay
References
AMI-408 versus AMI-1: a comparative analysis of PRMT inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two commonly used protein arginine methyltransferase (PRMT) inhibitors: AMI-408 and AMI-1. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these tool compounds for studying the biological roles of PRMTs and for potential therapeutic development.
Introduction to PRMTs and their Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This compound and AMI-1 are small molecule inhibitors that have been developed to probe the functions of PRMTs. While both are utilized in the field, they exhibit different selectivity profiles and potencies, which are critical considerations for experimental design and interpretation.
Comparative Analysis of Inhibitor Properties
A direct quantitative comparison of the biochemical potency of this compound is challenging due to the limited availability of its IC50 values in publicly accessible literature. However, based on existing data, a qualitative and partially quantitative comparison with AMI-1 can be made.
| Feature | This compound | AMI-1 |
| Primary Target(s) | Described as a PRMT1 inhibitor.[1] | Pan-PRMT inhibitor, targeting multiple Type I and Type II PRMTs.[2] |
| Selectivity | Lacks specificity across Type I PRMT members.[3] | Broad-spectrum inhibitor of PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[2] |
| Biochemical IC50 | Not readily available in the cited literature. | 8.8 µM (Human PRMT1), 3.0 µM (Yeast Hmt1p).[2][4] |
| Cellular Effects | Reduces asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as) in leukemia cells.[1] | Inhibits cellular methylation, reduces viability of sarcoma cells, and induces apoptosis.[2] In rhabdomyosarcoma cells, IC50 values for cell viability are 129.9 µM (Rh30) and 123.9 µM (RD).[5] |
| Mechanism of Action | Interacts with PRMT1.[3] | Blocks the binding of the peptide substrate to the enzyme.[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by PRMTs
PRMT1 and PRMT5, a target of the pan-inhibitor AMI-1, are known to influence key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
AMI-408: A Comparative Analysis of its Cross-reactivity with Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMI-408
This compound is a small molecule inhibitor primarily targeting Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[2] Dysregulation of PRMT1 activity has been implicated in several diseases, including acute myeloid leukemia (AML).[1] While this compound is more specific for PRMTs over lysine (B10760008) methyltransferases, it has been suggested to lack specificity among the Type I PRMT members.[2]
Comparative Analysis of Inhibitory Activity
A comprehensive, publicly available dataset detailing the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein arginine methyltransferases (PRMTs) is currently unavailable. Such a table would typically compare the potency of this compound against its primary target, PRMT1, with its activity against other PRMTs, including PRMT3, PRMT4 (CARM1), PRMT5, PRMT6, PRMT7, and PRMT8. The generation of such data is crucial for understanding the selectivity profile of the inhibitor and its potential off-target effects.
Experimental Protocols
To determine the cross-reactivity of an inhibitor like this compound, a robust in vitro methyltransferase assay is required. The following is a generalized protocol for determining the IC50 values of an inhibitor against a panel of PRMTs.
In Vitro PRMT Enzyme Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by a specific PRMT enzyme in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8)
-
Histone or peptide substrates specific for each PRMT
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant PRMT enzymes and their respective substrates to desired concentrations in assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution at various concentrations
-
PRMT enzyme
-
Substrate
-
-
Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate. The radiolabeled substrate will bind to the membrane, while unincorporated [³H]-SAM will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove any remaining free [³H]-SAM.
-
Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a PRMT inhibitor.
PRMT1 Signaling in Acute Myeloid Leukemia (AML)
In certain subtypes of AML, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements, PRMT1 plays a significant role in leukemogenesis. MLL fusion proteins aberrantly recruit a complex of epigenetic modifiers, including PRMT1, to target genes such as the HOX genes. This leads to the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2as), an activating epigenetic mark. This aberrant histone modification contributes to the overexpression of genes that promote cell proliferation and block differentiation, thereby driving the leukemic state.
The following diagram illustrates the role of PRMT1 in the context of MLL-fusion driven AML.
References
Independent Verification of AMI-408's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of AMI-408 with other relevant compounds, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Executive Summary
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its potential as an anti-leukemic agent, particularly in AML subtypes characterized by MLL (Mixed Lineage Leukemia) gene rearrangements. This guide summarizes the independent verification of this compound's activity, compares its performance with other inhibitors, and provides detailed experimental methodologies for key assays.
Data Presentation
In Vitro and In Vivo Efficacy of Investigated Compounds
The following table summarizes the available quantitative data for this compound and comparator compounds. The data is primarily derived from studies on MLL-rearranged AML models.
| Compound | Target | Cell Line | IC50 | In Vivo Model | In Vivo Efficacy | Reference |
| This compound | PRMT1 | MLL-GAS7 murine leukemia cells | Not explicitly reported | MLL-GAS7 transplanted mice | Median survival extended to 27.5 days (vs. 21 days control) | Cheung N, et al. (2016) |
| MOZ-TIF2 murine leukemia cells | Not explicitly reported | MOZ-TIF2 transplanted mice | Median survival extended to 48 days (vs. 35.5 days control) | Cheung N, et al. (2016) | ||
| TC-E 5003 | PRMT1 | hPRMT1 (human recombinant) | 1.5 µM | Not reported in leukemia models | Not reported in leukemia models | MedchemExpress |
| SD70 | KDM4C | MLL-rearranged AML cells | Not explicitly reported | MLL-AF9 transplanted mice | Median survival extended to 62 days (vs. 55 days control) | MDedge |
Experimental Protocols
Colony Formation Assay
This assay is used to assess the self-renewal capacity and proliferative potential of leukemia cells in vitro.
Principle: Single cells are plated in a semi-solid medium. The formation of colonies from a single cell indicates its ability to undergo sustained proliferation, a hallmark of cancer cells.
Protocol:
-
Leukemia cells (e.g., MLL-GAS7 transformed murine hematopoietic progenitors) are harvested and resuspended in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
A single-cell suspension is prepared.
-
Cells are plated in duplicate in 35 mm petri dishes containing MethoCult GF M3434 methylcellulose (B11928114) medium (STEMCELL Technologies).
-
Plates are incubated at 37°C in a humidified incubator with 5% CO2.
-
Colonies are scored after 7-10 days of incubation. For serial replating, colonies are harvested, dissociated into single cells, and replated under the same conditions.
In Vivo Drug Administration and Leukemia Monitoring
This protocol outlines the procedure for evaluating the efficacy of anti-leukemic compounds in a mouse model of AML.
Principle: Leukemia cells expressing a reporter gene (e.g., luciferase) are transplanted into immunodeficient mice. Tumor burden and response to treatment are monitored non-invasively using bioluminescence imaging.
Protocol:
-
Cell Preparation and Transplantation:
-
MLL-GAS7 or MOZ-TIF2 murine leukemia cells are transduced with a lentiviral vector expressing luciferase.
-
Syngeneic recipient mice are lethally irradiated.
-
A specified number of luciferase-expressing leukemia cells are injected intravenously into the recipient mice.
-
-
Drug Administration:
-
Treatment with this compound or a vehicle control is initiated a few days post-transplantation.
-
This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily or every other day).
-
-
Bioluminescence Imaging:
-
At regular intervals, mice are anesthetized and injected i.p. with D-luciferin (e.g., 150 mg/kg).
-
Bioluminescence is measured using an in vivo imaging system (e.g., IVIS).
-
The total photon flux is quantified to determine tumor burden.
-
-
Survival Analysis:
-
Mice are monitored for signs of disease, and survival is recorded. Kaplan-Meier survival curves are generated to compare treatment groups.
-
Mandatory Visualization
Signaling Pathway of PRMT1 in MLL-Rearranged Leukemia
The following diagram illustrates the proposed mechanism of action of this compound in the context of MLL-rearranged leukemia. MLL-fusion proteins aberrantly recruit a complex containing PRMT1 and KDM4C to target genes, such as HOXA9. This leads to epigenetic modifications (H4R3me2a by PRMT1 and H3K9 demethylation by KDM4C) that drive the expression of leukemogenic genes. This compound, by inhibiting PRMT1, disrupts this process.
Caption: PRMT1's role in MLL-rearranged leukemia and this compound's inhibitory action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in the preclinical evaluation of this compound's anti-leukemic activity in a mouse model.
Caption: Workflow for in vivo testing of this compound in a leukemia mouse model.
Logical Relationship of Compound Comparisons
This diagram illustrates the relationship between the compounds discussed in this guide, all of which are being investigated for their epigenetic-modifying anti-leukemic properties.
Caption: Classification of epigenetic inhibitors for AML discussed in this guide.
Unveiling the Dual Efficacy of AMI-408: A Comparative Analysis of its In Vitro and In Vivo Effects in Cancer Models
For Immediate Release
[City, State] – AMI-408, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has demonstrated significant anti-tumor activity in both laboratory-based cell cultures and preclinical animal models, establishing it as a promising candidate for further investigation in cancer therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Targeting the Epigenetic Machinery of Cancer Cells
This compound's primary mechanism of action is the inhibition of PRMT1, an enzyme responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This activity plays a crucial role in gene regulation, and its dysregulation is implicated in various cancers, including Acute Myeloid Leukemia (AML).
In a key study, this compound was shown to effectively reduce the levels of asymmetric dimethylarginine on Histone 4 at arginine 3 (H4R3me2as) in MLL-GAS7 leukemia cells.[1] This epigenetic mark is associated with the transcriptional activation of genes that drive leukemogenesis. By inhibiting PRMT1, this compound disrupts this oncogenic signaling pathway.
In Vivo Performance: Translating Cellular Effects into Tumor Suppression
The anti-leukemic effects of this compound observed in cell cultures have been successfully translated into preclinical animal models. In a xenograft model using MLL-GAS7 leukemia cells, the administration of this compound significantly extended the survival of the treated mice and reduced the penetrance of the disease compared to the control group.[1] This demonstrates the compound's ability to impede leukemia progression in a complex biological system.
Furthermore, in a syngeneic orthotopic model of pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in a notable 50-60% reduction in tumor burden. This was accompanied by a decrease in the proliferation marker Ki67, indicating a direct impact on tumor cell division.
Comparative Analysis with Alternative PRMT1 Inhibitors
The field of PRMT1 inhibition is expanding, with several other molecules under investigation. For a comprehensive evaluation, it is essential to compare the activity of this compound with these alternatives. The following table summarizes the biochemical IC50 values of prominent Type I PRMT inhibitors.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| GSK3368715 | 3.1 | 48 | 1148 | 5.7 | 1.7 |
| MS023 | 30 | 119 | 83 | 4 | 5 |
Note: Specific biochemical IC50 values for this compound are not publicly available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.
In Vitro PRMT1 Inhibition Assay
A common method to assess the potency of PRMT1 inhibitors is a radioactive methylation inhibition assay. This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Protocol:
-
Recombinant human PRMT1 enzyme is incubated with a biotinylated histone H4 peptide substrate and [³H]-SAM in a reaction buffer.
-
The inhibitor of interest (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for H4R3me2as
This technique is used to measure the levels of a specific protein modification within cells, providing evidence of the inhibitor's target engagement.
Protocol:
-
Leukemia cells (e.g., MLL-GAS7) are treated with this compound or a vehicle control for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for H4R3me2as.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in H4R3me2as levels relative to a loading control (e.g., total Histone H4 or GAPDH).
In Vivo Leukemia Xenograft Model
This model is essential for evaluating the therapeutic efficacy of anti-cancer compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NSG mice) are transplanted with human leukemia cells (e.g., MLL-GAS7).
-
Once leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Animal health and tumor burden are monitored regularly.
-
Survival is recorded, and at the end of the study, tissues can be harvested for further analysis (e.g., histology, western blotting).
Visualizing the Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: PRMT1 signaling in normal versus leukemia cells and the inhibitory action of this compound.
Caption: A generalized workflow for the in vitro and in vivo evaluation of this compound.
Conclusion
This compound demonstrates compelling anti-tumor activity both in vitro and in vivo, primarily through the inhibition of PRMT1 and the subsequent disruption of oncogenic epigenetic signaling. Its efficacy in preclinical models of AML and pancreatic cancer highlights its potential as a therapeutic agent. Further studies are warranted to elucidate its precise IC50 values in a broader range of cancer cell lines and to conduct direct comparative studies against other emerging PRMT1 inhibitors to better define its clinical potential. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other molecules in this promising class of epigenetic modulators.
References
A Head-to-Head Comparison of PRMT1 Inhibitors AMI-408 and GSK3368715 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent Protein Arginine Methyltransferase 1 (PRMT1) inhibitors, AMI-408 and GSK3368715, and their preclinical performance in Acute Myeloid Leukemia (AML) models. While direct head-to-head studies are not publicly available, this document synthesizes existing data to facilitate an objective comparison of their mechanisms of action, in vitro activity, and in vivo efficacy.
Executive Summary
Both this compound and GSK3368715 target PRMT1, a key enzyme implicated in the pathogenesis of AML through its role in gene regulation and signal transduction. Preclinical studies have demonstrated the potential of both inhibitors in suppressing AML cell growth and proliferation. This compound has shown efficacy in models of MLL-rearranged AML. GSK3368715, a more recent clinical candidate, has exhibited broad anti-proliferative effects and has been shown to induce ferroptosis in AML cells. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to aid in the evaluation of these two compounds for research and development purposes.
Data Presentation
In Vitro Activity of this compound and GSK3368715 in AML Cell Lines
Direct comparative IC50 values for this compound and GSK3368715 across a standardized panel of AML cell lines are not available in the public domain. The following tables summarize the currently available data for each compound.
Table 1: In Vitro Activity of this compound in Leukemia Models
| Cell Line/Model | IC50 | Notes |
| MLL-GAS7 leukemia cells | Not specified | Reduced colony-forming ability and H4R3me2as levels.[1] |
| Human AML cell lines | Not specified | Suppressed growth.[2] |
Table 2: In Vitro Activity of GSK3368715 in AML Cell Lines
| Cell Line/Model | IC50 | Notes |
| Various AML cell lines | Not specified | Cytotoxic responses observed in 50% of AML cell lines tested.[3] |
| AML cell lines | Not specified | Promoted ferroptosis sensitivity.[4][5] |
In Vivo Efficacy of this compound and GSK3368715 in AML Mouse Models
Table 3: In Vivo Efficacy of this compound in AML Mouse Models
| AML Model | Dosing Regimen | Key Findings |
| MLL-GAS7 leukemia mouse model | 20 mg/kg, intraperitoneally, every other day for 2 weeks | Significantly extended survival and reduced disease penetrance.[1] |
| MOZ-TIF2 leukemia mouse model | Not specified | Significantly reduced tumor burden and extended leukemia latency.[6] |
Table 4: In Vivo Efficacy of GSK3368715 in AML Mouse Models
| AML Model | Dosing Regimen | Key Findings |
| AML xenograft model | Not specified | Promoted ferroptosis sensitivity.[4][5] |
| General cancer xenograft models | 150 mg/kg and 300 mg/kg | In a BxPC3 pancreatic cancer xenograft model, tumor growth was reduced by 78% and 97%, respectively. While not an AML model, this demonstrates in vivo activity. |
Experimental Protocols
General Protocol for In Vitro AML Cell Line Proliferation Assay
-
Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (this compound or GSK3368715) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
General Protocol for In Vivo AML Xenograft Mouse Model
-
Animal Models: Immunocompromised mice, such as NOD/SCID or NSG mice, are used to prevent rejection of human AML cells.
-
Cell Implantation: Human AML cells (e.g., from cell lines or patient-derived xenografts) are injected intravenously or subcutaneously into the mice.
-
Compound Administration: Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups. The test compound (this compound or GSK3368715) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For disseminated leukemia models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors or tissues are collected for pharmacodynamic marker analysis (e.g., Western blot for methylation marks) and histological examination. Efficacy is determined by comparing tumor growth inhibition or survival rates between the treated and control groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PRMT1, reducing H4R3me2as and altering gene expression in AML.
Caption: GSK3368715 inhibits PRMT1, leading to ACSL1 upregulation and ferroptotic cell death in AML.
Caption: A generalized workflow for the in vitro and in vivo evaluation of AML therapeutics.
References
- 1. PRMT1 Promotes the Self‐renewal of Leukemia Stem Cells by Regulating Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 inhibition promotes ferroptosis sensitivity via ACSL1 upregulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Downstream Targets of MEK Inhibitors in Pancreatic Cancer
Disclaimer: Initial searches for "AMI-408" did not yield any specific information in the public domain. Therefore, this guide uses Trametinib, a well-characterized MEK inhibitor, as a representative molecule to demonstrate the principles and methodologies for validating downstream targets in pancreatic cancer. This framework can be adapted for other specific inhibitors as information becomes available.
Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy, with activating mutations in the KRAS oncogene present in over 90% of cases.[1][2] These mutations lead to the constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade, which is a critical driver of cancer cell proliferation and survival.[2][3][4] Consequently, targeting key nodes in this pathway, such as the MEK1 and MEK2 kinases, has become a significant therapeutic strategy.[1][5] Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2 that has been evaluated in pancreatic cancer.[1][2][4]
This guide provides an objective comparison of Trametinib with other MEK inhibitors, focusing on the validation of its downstream targets through supporting experimental data and detailed protocols.
Quantitative Data Summary: Comparing MEK Inhibitors
The efficacy of MEK inhibitors can be compared by their ability to inhibit cell proliferation (measured by IC50 or GI50 values) and suppress the phosphorylation of their direct downstream target, ERK.
Table 1: In Vitro Cell Viability (GI50) of MEK Inhibitor CI-1040 in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) |
| Panc-10.05 | 0.071 |
| Panc-3.27 | 3.1 |
Data represents the concentration required for 50% growth inhibition as assessed by BrdUrd incorporation. A lower value indicates higher potency. Data from a study using MEK inhibitor CI-1040 demonstrates a wide range of sensitivity across different pancreatic cancer cell lines.[6]
Table 2: Comparative Efficacy of MEK Inhibitors on Pancreatic Cancer Cell Proliferation
| Treatment (2 µM) | % Proliferation (KPC Cells) | % Proliferation (KPC-FIO Cells) |
| DMSO (Control) | 100 | 100 |
| U0126 | ~80 | ~75 |
| Binimetinib | ~70 | ~60 |
| Cobimetinib (B612205) | ~40 | ~35 |
| Selumetinib | ~65 | ~55 |
| Trametinib | ~35 | ~30 |
Data from WST-1 proliferation assays after 72 hours of treatment. Trametinib and Cobimetinib show significantly greater inhibition of proliferation in both KPC and chemotherapy-primed KPC-FIO cells compared to other MEK inhibitors.[7]
Table 3: In Vivo Tumor Growth in a Gemcitabine-Resistant Pancreatic Cancer PDOX Model
| Treatment Group | Relative Tumor Volume (Day 14 vs. Day 0) | Statistical Significance (vs. Control) |
| Untreated Control | ~2.5 | - |
| Gemcitabine (GEM) | ~1.5 | p < 0.0001 |
| Cobimetinib (COB) | ~0.4 (Regression) | p < 0.0001 |
| Trametinib (TRA) | ~0.5 (Regression) | p < 0.0001 |
Data from a patient-derived orthotopic xenograft (PDOX) model shows that while all tested drugs inhibited tumor growth compared to the control, only the MEK inhibitors Cobimetinib and Trametinib caused tumor regression.[8][9] There was no significant difference in efficacy between Cobimetinib and Trametinib in this model.[8][9]
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway Inhibition
The primary downstream effect of MEK inhibition is the prevention of ERK phosphorylation, which in turn blocks the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Trametinib inhibits MEK1/2, blocking phosphorylation of ERK1/2.[2]
Experimental Workflow: Target Validation
A typical workflow to validate the downstream targets of a MEK inhibitor involves a series of in vitro assays.
Caption: Workflow for in vitro validation of MEK inhibitor targets.
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is used to directly measure the inhibition of MEK's primary downstream target, ERK. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target engagement.[10]
a. Sample Preparation:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Treat cells with the MEK inhibitor (e.g., Trametinib) at various concentrations and time points. Include a vehicle-treated control.
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein from each sample into the wells of a 10-12% SDS-polyacrylamide gel.[10]
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.[11][12]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][11][12]
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][12]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[12]
d. Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, strip the membrane of the first set of antibodies using a mild stripping buffer.[13]
-
Wash the membrane, re-block with 5% BSA in TBST, and then probe with a primary antibody for total ERK1/2.[10]
-
Repeat the secondary antibody and detection steps.
-
Quantify band intensities using densitometry software and express the results as a ratio of p-ERK to total ERK.[10]
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure changes in the expression of downstream genes regulated by the MAPK/ERK pathway, such as c-MYC, which can be a key mediator of MEK inhibitor effects in pancreatic cancer.[6]
a. RNA Extraction and Quality Control:
-
Extract total RNA from inhibitor-treated and control cells using a column-based kit or TRIzol reagent.
-
Include a DNase I treatment step to eliminate any contaminating genomic DNA.[14]
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or a bioanalyzer.
b. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
c. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., c-MYC) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples, normalized to the reference gene.[14][15]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is used to determine the dose-dependent effect of an inhibitor on cancer cell growth.
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[2]
-
Treat the cells with a serial dilution of the MEK inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.[2][18]
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][16][19] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[19]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel therapeutic approaches for pancreatic cancer by combined targeting of RAF→MEK→ERK signaling and autophagy survival response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Treatment Targeting the HGF/c-MET Pathway: The MEK Inhibitor Trametinib [mdpi.com]
- 5. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trametinib potentiates anti-PD-1 efficacy in tumors established from chemotherapy-primed pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. MEK inhibitors cobimetinib and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft (PDOX) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gene-quantification.de [gene-quantification.de]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AMI-408
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive overview of the proper disposal procedures for AMI-408, a PRMT1 inhibitor. While specific institutional and local regulations must always be followed, this guide outlines the essential steps and precautions for managing this compound waste.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound, a small molecule inhibitor, should be treated as chemical hazardous waste. The following steps provide a general framework for its proper disposal:
-
Identification and Classification : Clearly identify all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any rinsate from cleaning contaminated equipment. The waste must be classified as hazardous chemical waste.
-
Segregation : Do not mix this compound waste with other types of waste. It should be segregated from non-hazardous, biological, and radioactive waste streams.[1][2] Keep incompatible chemicals separate to avoid dangerous reactions.[2][3] For instance, acidic and basic solutions should never be mixed.[2]
-
Containerization : Use a designated, leak-proof, and chemically compatible waste container.[2][3] For liquid waste, glass bottles are often suitable for solvents, while plastic containers may be used for aqueous solutions.[2] Ensure the container is in good condition with a secure lid.[3]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3] The label should also include the date of accumulation and any relevant hazard information (e.g., toxic).[1]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.[1][2] Secondary containment should be used to catch any potential leaks.[3]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] These professionals are trained to handle and transport chemical waste in compliance with all local, state, and federal regulations.[2]
Disposal of Empty Containers and Contaminated Labware
Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3][4] After thorough rinsing, the defaced or removed label container may be disposed of as regular trash, though institutional policies may vary.[2] All disposable labware that has come into contact with this compound should be collected in a designated hazardous waste container.[3]
Quantitative Data for Chemical Waste Management
While specific quantitative data for this compound disposal (e.g., concentration limits for sewer disposal) are not publicly available and would be found in the SDS, the following table provides general guidelines for laboratory chemical waste.
| Waste Category | Key Disposal Considerations | Regulatory Framework |
| Solid Chemical Waste | Must be in a sealed, properly labeled container. Incompatible solids must be segregated. | EPA (RCRA), State, and Local Regulations |
| Liquid Chemical Waste | Segregate by chemical compatibility (e.g., halogenated vs. non-halogenated solvents, acids vs. bases). Use secondary containment. | EPA (RCRA), State, and Local Regulations |
| Aqueous Waste | Generally, cannot be disposed of down the drain unless confirmed to be non-hazardous by EHS.[4] | Clean Water Act, Local POTW Regulations |
| Contaminated Labware | Must be collected as hazardous waste. Sharps should be in puncture-resistant containers.[1] | EPA (RCRA), State, and Local Regulations |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
Essential Safety and Handling Protocols for AMI-408
Disclaimer: A specific Safety Data Sheet (SDS) for AMI-408, a PRMT1 inhibitor, was not publicly available at the time of this writing. The following guidelines are based on general best practices for handling chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to obtain the official SDS from the supplier, MedchemExpress, and to conduct a thorough risk assessment before handling this substance. The information provided here is for guidance purposes and should not replace the specific recommendations from the manufacturer or your institution's safety protocols.
Immediate Safety and Handling Information
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds like this compound. Given the absence of specific hazard data, a cautious approach is mandatory. Assume the compound is hazardous upon contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities (e.g., weighing, preparing solutions) |
| Hand Protection | Nitrile gloves | Double gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Body Protection | A standard laboratory coat | A chemically resistant lab coat or disposable coveralls |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if there is a risk of aerosolization or if working outside a fume hood. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For large spills, follow your institution's emergency spill response protocol. Prevent the material from entering drains. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. Refer to the manufacturer's instructions for specific storage temperature requirements.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain. |
| Sharps Waste | Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
| Container Disposal | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Visual Guidance
The following diagrams illustrate the logical workflow for selecting appropriate PPE and the general disposal plan for chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
